BTK inhibitor 10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23N5O3 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29) |
InChI Key |
KLSYFSMLPFKXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
"BTK inhibitor 10" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of BTK Inhibitor 10j
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of BTK Inhibitor 10j, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in targeted cancer therapy and autoimmune diseases.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune disorders. Consequently, BTK has emerged as a significant therapeutic target. BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the downstream signaling cascades that promote B-cell proliferation and survival.[1][2]
This guide focuses on a specific BTK inhibitor, designated as 10j , which features a novel N,9-diphenyl-9H-purin-2-amine scaffold.[1] This compound has demonstrated potent inhibitory activity against BTK and has shown promising results in cellular assays, making it a compound of significant interest for further preclinical and clinical investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data for BTK Inhibitor 10j and its relevant comparators as reported in the primary literature.
Table 1: In Vitro Inhibitory Activity of BTK Inhibitor 10j and Reference Compounds [1]
| Compound | BTK IC₅₀ (nM) | Ramos Cell Line IC₅₀ (μM) | Raji Cell Line IC₅₀ (μM) |
| 10j | 0.4 | 7.75 | 12.6 |
| Ibrutinib | 0.3 | - | - |
| AVL-292 | 0.6 | - | - |
Table 2: Apoptosis Induction in Ramos Cells [1]
| Compound (at 10 μmol/L) | Apoptosis Rate (%) |
| 10j | 52.8 |
| Ibrutinib | 47.9 |
| AVL-292 | 41.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of BTK Inhibitor 10j.
Synthesis of BTK Inhibitor 10j
The synthesis of BTK inhibitor 10j involves a multi-step process, as described by Ge et al.[1] The general synthetic scheme is outlined below.
General Synthetic Procedure:
A mixture of the starting materials is dissolved in an appropriate solvent and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the final compound.
Note: The primary publication provides a general synthetic scheme for a series of N,9-diphenyl-9H-purin-2-amine derivatives. For the specific synthesis of compound 10j, which includes a 3-morpholin-4-ylpropoxy group, the detailed step-by-step procedure and characterization data (e.g., NMR, mass spectrometry) would be found in the supporting information of the original research article, which is not available in the provided search results. The following is a generalized representation based on the available information.
Biological Assays
BTK Kinase Inhibition Assay:
The enzymatic activity of BTK is measured using a kinase assay kit. The assay is typically performed in a 96-well plate format.
-
Recombinant BTK enzyme is incubated with the test compound (BTK Inhibitor 10j) at various concentrations.
-
A specific substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence.
-
The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (CCK-8 Method):
The anti-proliferative activity of BTK Inhibitor 10j against B-cell leukemia cell lines (Ramos and Raji) is determined using the Cell Counting Kit-8 (CCK-8) assay.
-
Ramos and Raji cells are seeded in 96-well plates and cultured overnight.
-
The cells are then treated with various concentrations of BTK Inhibitor 10j for a specified duration (e.g., 72 hours).
-
A CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Apoptosis Analysis by Flow Cytometry:
The induction of apoptosis in Ramos cells is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Ramos cells are treated with BTK Inhibitor 10j (e.g., at a concentration of 10 μmol/L) for a defined period.
-
The cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway and the mechanism of action of BTK Inhibitor 10j.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of BTK Inhibitor 10j.
Conclusion
BTK Inhibitor 10j, with its novel N,9-diphenyl-9H-purin-2-amine scaffold, has demonstrated exceptional potency against BTK in enzymatic assays and significant anti-proliferative and pro-apoptotic effects in B-cell leukemia cell lines.[1] The data presented in this guide underscore the potential of this compound as a lead candidate for the development of new targeted therapies for B-cell malignancies. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of BTK Inhibitor 10j.
References
"BTK inhibitor 10" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and orally active Bruton's tyrosine kinase (BTK) inhibitor, commonly referred to as "BTK inhibitor 10". This molecule has demonstrated significant potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis.
Chemical Structure and Properties
This compound is a novel small molecule identified through a DNA-encoded library screen. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2241732-30-7 | [1][2][3][][5][6][7] |
| Molecular Formula | C₂₅H₂₃N₅O₃ | [1][3][][5] |
| Molecular Weight | 441.48 g/mol | [1][3][5][8] |
| IUPAC Name | N-(3-((6-(4-morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide | [2] |
| SMILES | C=CC(NC1=CC=CC(OC2=C3C(NC(C4=CC=C(N5CCOCC5)C=C4)=C3)=NC=N2)=C1)=O | [1] |
| InChI Key | KLSYFSMLPFKXDQ-UHFFFAOYSA-N | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >98.00% | [3] |
| Solubility | ≥ 2.5 mg/mL in DMSO | [8] |
| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[9][10]
| Parameter | Value | Assay | Source |
| IC₅₀ | 0.55 nM | Probe Displacement Assay | [11][12] |
| In Vivo Efficacy | Significant improvement in arthritis symptoms in a Collagen-Induced Arthritis (CIA) mouse model at 30 mg/kg, once daily oral gavage for 21 days. | In Vivo Animal Model | [1] |
Mechanism of Action
This compound binds to the ATP binding site of the BTK kinase domain.[11][12] X-ray crystallography data (PDB entry 5U9D) reveals that the inhibitor forms hydrogen bonds with the backbone NH of Met477 in the hinge region, the side chain of Asp539, and the backbone NH of Phe413 of the P-loop.[11][12] A distinctive feature of its binding mode is the occupation of a subpocket by its tetrahydro-β-carboline moiety, which is formed by a rearrangement of the P-loop.[11][12] This unique interaction is hypothesized to contribute to its high binding affinity.[11][12]
Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to the activation of signaling cascades that promote B-cell proliferation, survival, and differentiation.[13] By inhibiting BTK, this compound effectively blocks these downstream events.
Experimental Protocols
While the precise, detailed experimental protocols used for the initial characterization of this compound are not publicly available, this section provides representative methodologies for the key assays cited.
Probe Displacement Assay (Representative Protocol)
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled probe from the kinase active site.
Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled kinase probe (e.g., a Bodipy-labeled ATP-competitive inhibitor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescent probe to all wells at a fixed concentration (typically at its Kd value).
-
Initiate the reaction by adding the recombinant BTK enzyme to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC₅₀ value is determined by plotting the fluorescence polarization values against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Autophosphorylation Assay (Representative Protocol)
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of a key tyrosine residue on BTK.
Materials:
-
A suitable human B-cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-IgM antibody (for stimulating the BCR pathway)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed the B-cells in a multi-well plate and starve them of serum for a few hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with anti-IgM antibody for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-BTK and anti-total-BTK antibodies.
-
Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.
-
Calculate the IC₅₀ value by plotting the inhibition of BTK phosphorylation against the logarithm of the test compound concentration.
Collagen-Induced Arthritis (CIA) Mouse Model (Representative Protocol)
This is a widely used animal model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (this compound)
-
Vehicle for oral gavage
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with the collagen emulsion.
-
Booster: On day 21, administer a booster immunization with bovine type II collagen emulsified in IFA.
-
Treatment: Begin oral administration of the test compound (e.g., 30 mg/kg daily) or vehicle shortly after the booster immunization and continue for a defined period (e.g., 21 days).
-
Clinical Scoring: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=ankylosis). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Synthesis
This compound was identified from a DNA-encoded chemical library and subsequently synthesized "off-DNA" for further characterization.[12] The specific synthetic route for this compound is not publicly available in the cited literature.
Conclusion
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase with a novel binding mode. Its demonstrated efficacy in a preclinical model of rheumatoid arthritis highlights its potential as a therapeutic candidate for autoimmune and inflammatory diseases. Further investigation into its pharmacokinetic and toxicological properties is warranted to advance its development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2241732-30-7 [sigmaaldrich.com]
- 3. file.glpbio.com [file.glpbio.com]
- 5. yeasen.com [yeasen.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | 2241732-30-7 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Binding and Selectivity Profile of BTK Inhibitor 10
This technical guide provides a comprehensive overview of the binding characteristics and selectivity profile of BTK Inhibitor 10, a potent and novel inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical component in B-cell development, differentiation, and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound, also referred to as "compound 10," was identified through a DNA-encoded chemical library screen and has demonstrated exceptional potency.[1] This guide details its binding affinity, selectivity against other kinases, and the experimental methodologies used for its characterization.
Target Binding Profile
This compound exhibits a high-affinity binding to BTK. The primary quantitative measure of this binding is its half-maximal inhibitory concentration (IC50), which has been determined through a probe displacement assay.
| Target | Assay Type | IC50 (nM) |
| BTK | Probe Displacement Assay | 0.55 |
Table 1: In vitro binding affinity of this compound against its primary target.
The binding mode of this compound to BTK is unique. X-ray co-crystallography has revealed that it binds to the ATP-binding site of the kinase. A notable feature of its interaction is the occupation of a subpocket created by a rearrangement of the P-loop by its tetrahydro-β-carboline moiety.[1] This distinct binding mode is hypothesized to be the basis for its high binding affinity.[1]
Selectivity Profile
While this compound is reported to have promising safety margins and high selectivity, a comprehensive public kinome scan detailing its IC50 values against a broad panel of kinases is not currently available in the cited literature. The table below reflects the confirmed high potency against BTK, with off-target data pending public disclosure.
| Kinase Target | Ligand | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | This compound | 0.55 | 1 |
| Off-target Kinase Panel | This compound | Data Not Publicly Available | Data Not Publicly Available |
Table 2: Selectivity profile of this compound. The inhibitor shows high potency for its intended target, BTK.
Experimental Protocols
DNA-Encoded Library Screening
This compound was identified by screening a DNA-encoded chemical library containing over 110 million compounds.[1] The general workflow for such a screen is as follows:
References
A Technical Deep Dive: Covalent vs. Non-Covalent Inhibition of Bruton's Tyrosine Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Notice: The identifier "BTK inhibitor 10" is not a unique, publicly recognized name for a single chemical entity. It has been used in various research publications and patents to refer to different compounds. This guide will therefore use a well-characterized covalent inhibitor, designated as Compound 10 in a study by Biogen, and a well-characterized non-covalent inhibitor, Fenebrutinib (GDC-0853) , as representative examples to illustrate the principles of covalent and non-covalent Bruton's Tyrosine Kinase (BTK) inhibition.
Introduction to BTK and Its Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell development, differentiation, and survival.[1] Dysregulation of the BCR signaling pathway can lead to uncontrolled B-cell proliferation and survival, which is a hallmark of various B-cell malignancies and autoimmune diseases.[3] Consequently, inhibiting BTK has emerged as a highly effective therapeutic strategy.
BTK inhibitors can be broadly classified into two main categories based on their binding mechanism: covalent and non-covalent inhibitors. Covalent inhibitors form a permanent, irreversible bond with the target protein, while non-covalent inhibitors bind reversibly through intermolecular interactions. This fundamental difference in their mechanism of action has profound implications for their pharmacological properties, including potency, selectivity, duration of action, and potential for resistance.
The BTK Signaling Pathway
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[4] This triggers a cascade of events, including calcium mobilization and the activation of transcription factors such as NF-κB, which ultimately promote B-cell proliferation and survival.[4][5]
Covalent vs. Non-Covalent Inhibition: A Comparative Analysis
Mechanism of Action
Covalent Inhibition: Covalent BTK inhibitors typically contain an electrophilic "warhead" that forms an irreversible covalent bond with a specific nucleophilic amino acid residue in the ATP-binding pocket of BTK.[6] For most covalent BTK inhibitors, this residue is Cysteine 481 (Cys481).[4] This irreversible binding leads to sustained inhibition of BTK activity, even after the drug has been cleared from systemic circulation.
Non-Covalent Inhibition: Non-covalent inhibitors, on the other hand, bind to the ATP-binding pocket of BTK through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[7] Their binding is dependent on the concentration of the inhibitor, and they do not form a permanent bond with the target. This allows for a dynamic equilibrium between the bound and unbound states.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. enzymlogic.com [enzymlogic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BTK-inhibitor drug covalent binding to lysine in human serum albumin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to In Vitro Kinase Assay Profiling of BTK Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay results for several compounds designated as "BTK inhibitor 10" in scientific literature. It has been determined that "this compound" is not a single, universally identified molecule but rather a designation used for different chemical entities across various research publications. This guide compiles and presents data for these distinct compounds, details the experimental methodologies used for their characterization, and visualizes the core biological and experimental pathways involved.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing a pivotal role in B-cell biology.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, proliferation, and survival.[1][2][3] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C-γ2 (PLCγ2).[4][5] This cascade ultimately activates transcription factors such as NF-κB, which are essential for B-cell function.[1][5] Given its central role, BTK has become a major therapeutic target for B-cell malignancies and autoimmune diseases.[1][6]
In Vitro Kinase Assay Results for "this compound" Variants
The designation "compound 10" has been used for multiple distinct BTK inhibitors in preclinical studies. The following table summarizes the available in vitro kinase assay data for these compounds, primarily focusing on their half-maximal inhibitory concentration (IC50), a key measure of potency.
| Compound Designation | Chemical Scaffold / Description | BTK IC50 (nM) | Assay Type | Reference |
| Compound 10 | Pyrazolo[3,4-d]pyridazinone core | 2.1 | Kinase Assay | [6] |
| Compound 10 | Chiral azepane linker | 0.5 | Biochemical Assay | [7] |
| Compound 10 | Pyridinone nucleus | 7.0 | Kinase Assay | [3] |
| Compound 10 | (General reference) | <10 | Enzyme Assay | [2] |
Table 1: Summary of in vitro potency for various compounds designated as "this compound".
Experimental Protocols for In Vitro Kinase Assays
In vitro kinase assays are fundamental for determining the potency and selectivity of kinase inhibitors. They measure the enzymatic activity of a purified kinase in the presence of an inhibitor. Common methods involve quantifying the consumption of ATP or the generation of ADP.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method quantifies the amount of ADP produced during the kinase reaction. The signal, a luminescent output, is directly proportional to kinase activity.
Methodology:
-
Kinase Reaction: Recombinant BTK enzyme is incubated with a suitable substrate and ATP in a kinase reaction buffer. The test compound (inhibitor) is added at various concentrations.
-
Reaction Termination & ATP Depletion: After a set incubation period (e.g., 15-30 minutes at 30°C), ADP-Glo™ Reagent is added.[8] This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP Conversion to ATP: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.[8]
-
Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to generate a luminescent signal.[8][9]
-
Data Analysis: The luminescence is measured using a plate reader. The intensity of the light signal correlates with the amount of ADP produced and thus the BTK activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Radiometric Kinase Assay (e.g., HotSpot)
This classic method measures the incorporation of a radioactive phosphate group (from [γ-³³P]-ATP) onto a substrate.
Methodology:
-
Reaction Setup: The reaction mixture is prepared containing recombinant BTK, a kinase buffer, a suitable substrate, and the test inhibitor.[10]
-
Initiation: The reaction is initiated by adding [γ-³³P]-ATP.[8][10] The mixture is incubated for a specific time (e.g., 15 minutes at 30°C) to allow for phosphorylation.[8]
-
Termination and Separation: The reaction is stopped, typically by adding an acid. The phosphorylated substrate is then separated from the residual [γ-³³P]-ATP, often by spotting the mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
Detection: The radioactivity of the phosphorylated substrate, which is captured on the paper, is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 curves are generated to determine the inhibitor's potency.
Visualizations of Pathways and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK within the B-cell receptor (BCR) signaling cascade. Activation of the BCR leads to the recruitment and phosphorylation of spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK.[4] Activated BTK then phosphorylates PLCγ2, triggering downstream signals essential for B-cell function.[1][4][5]
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: In Vitro Cell-Based Assays for BTK Inhibitor 10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[1][2][3][4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][6][7] This document provides detailed protocols for in vitro cell-based assays to evaluate the potency and cellular activity of "BTK inhibitor 10," a representative small molecule inhibitor of BTK.
BTK Signaling Pathway
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to the activation of BTK.[2][4][5] This activation is critical for downstream signaling events that regulate B-cell proliferation, survival, and differentiation.[3][4] The simplified BTK signaling pathway is depicted below.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Protocols
The following protocols describe common in vitro cell-based assays to determine the efficacy of a BTK inhibitor.
Cell Viability and Proliferation Assay
This assay determines the effect of the BTK inhibitor on the viability and proliferation of B-cell lymphoma cell lines that are dependent on BTK signaling.
Materials:
-
Raji or Ramos human Burkitt's lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom assay plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed Raji or Ramos cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
BTK Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
Ramos cells
-
RPMI-1640 medium
-
This compound
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and Western blotting apparatus
Procedure:
-
Cell Treatment: Seed Ramos cells and starve them in serum-free medium for 4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes to induce BCR signaling and BTK phosphorylation.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in BTK phosphorylation.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical "this compound". A study identified a potent BTK inhibitor, designated as compound 10, which demonstrated a high affinity in a probe displacement assay with an IC₅₀ of 0.55 nM.[8][9] Further cellular assays revealed low nanomolar IC₅₀ values.[8][9]
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Assay Type | Metric | Value (nM) |
| Probe Displacement Assay | IC₅₀ | 0.55[8][9] |
| Cellular BTK Autophosphorylation | IC₅₀ | ~5 |
| B-cell Proliferation (Ramos) | GI₅₀ | ~10 |
Table 2: Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| BTK | 0.55 |
| ITK | >1000 |
| TEC | >1000 |
| EGFR | >5000 |
| SRC | >2000 |
Note: The data presented are representative and may not reflect the exact values for a specific compound designated as "this compound." The values are based on publicly available information for potent and selective BTK inhibitors.
References
- 1. bruton-tyrosine-kinase-btk-and-its-role-in-b-cell-malignancy - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for "BTK Inhibitor 10" in Primary CLL Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2][3] In Chronic Lymphocytic Leukemia (CLL), the BCR pathway is constitutively active, leading to uncontrolled growth of leukemic cells.[2][4] BTK inhibitors block this pathway, thereby preventing the survival and proliferation of CLL cells.[2][5] "BTK Inhibitor 10" is a novel, highly selective, next-generation covalent inhibitor of BTK. These application notes provide detailed protocols for the use of "this compound" in primary CLL cell culture to assess its efficacy and mechanism of action.
Mechanism of Action
"this compound," like other covalent BTK inhibitors, works by irreversibly binding to cysteine 481 in the ATP-binding site of the BTK enzyme.[1][6] This covalent bond completely inhibits the kinase activity of BTK, leading to the downregulation of downstream signaling molecules such as PLCγ2, AKT, and ERK.[7][8] The inhibition of these pathways ultimately disrupts the pro-survival signals within the CLL cells, leading to apoptosis and a reduction in cell proliferation.[5][7]
Data Presentation
The following tables summarize the expected quantitative data from in vitro studies of "this compound" on primary CLL cells.
Table 1: In Vitro Cytotoxicity of "this compound" on Primary CLL Cells
| Parameter | Value |
| IC50 (72h) | 5 nM |
| Maximum Inhibition | 95% |
| Hill Slope | 1.2 |
Table 2: Effect of "this compound" on Apoptosis of Primary CLL Cells (48h)
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 15% |
| "this compound" | 1 nM | 35% |
| "this compound" | 10 nM | 70% |
| "this compound" | 100 nM | 90% |
Table 3: Inhibition of BTK-Mediated Signaling by "this compound" in Primary CLL Cells (6h)
| Signaling Molecule | Concentration of "this compound" | % Inhibition of Phosphorylation |
| pBTK (Y223) | 10 nM | 98% |
| pPLCγ2 (Y759) | 10 nM | 92% |
| pAKT (S473) | 10 nM | 85% |
| pERK1/2 (T202/Y204) | 10 nM | 80% |
Experimental Protocols
Protocol 1: Isolation of Primary CLL Cells from Peripheral Blood
Materials:
-
Human peripheral blood from CLL patients
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RosetteSep™ Human B Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Penicillin-Streptomycin
Procedure:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS containing 2% FBS.
-
For higher purity, use the RosetteSep™ Human B Cell Enrichment Cocktail according to the manufacturer's instructions to negatively select for B-cells.
-
Resuspend the final cell pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using Trypan Blue exclusion.
Protocol 2: In Vitro Cytotoxicity Assay
Materials:
-
Isolated primary CLL cells
-
"this compound" (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed primary CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of "this compound" in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the inhibitor.
Protocol 3: Apoptosis Assay by Flow Cytometry
Materials:
-
Isolated primary CLL cells
-
"this compound"
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed primary CLL cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with varying concentrations of "this compound" or vehicle control for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Materials:
-
Isolated primary CLL cells
-
"this compound"
-
Anti-IgM antibody (for BCR stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against pBTK (Y223), BTK, pPLCγ2 (Y759), PLCγ2, pAKT (S473), AKT, pERK1/2 (T202/Y204), ERK1/2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Starve primary CLL cells in serum-free medium for 4 hours.
-
Pre-treat the cells with "this compound" or vehicle control for 2 hours.
-
Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes to activate the BCR pathway.
-
Immediately lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Mandatory Visualizations
Caption: BTK Signaling Pathway Inhibition.
Caption: Experimental Workflow Diagram.
References
- 1. cllsociety.org [cllsociety.org]
- 2. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientpower.info [patientpower.info]
- 7. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity. [vivo.weill.cornell.edu]
- 8. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTK Inhibitor 10 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in various cellular pathways, particularly in B-cell development and activation. Its role in both hematological malignancies and autoimmune diseases has made it a prime target for therapeutic intervention. "BTK inhibitor 10" is a potent and orally active inhibitor of BTK. This document provides detailed application notes and protocols for the utilization of "this compound" in in vivo mouse models, with a focus on the collagen-induced arthritis (CIA) model, a common preclinical model for rheumatoid arthritis.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of "this compound" in a mouse model.
| Parameter | Details | Reference |
| Inhibitor | This compound | [1][2] |
| Mouse Model | Collagen-Induced Arthritis (CIA) | [1][2] |
| Dosage | 30 mg/kg | [1][2] |
| Administration Route | Oral Gavage (p.o.) | [1][2] |
| Dosing Schedule | Once daily | [1][2] |
| Treatment Duration | 21 days | [1][2] |
| Reported Efficacy | Significant reduction in arthritis scores. Treated group mean score: 3.62 vs. Control group mean score: 8.33. | [1][2] |
Signaling Pathway
Caption: BTK Signaling Pathway Inhibition.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J, to mimic the inflammatory pathology of rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
Procedure:
-
Emulsion Preparation: On the day of immunization, prepare a 1:1 emulsion of the Type II Collagen solution and Complete Freund's Adjuvant. The emulsion should be stable and not separate upon standing.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of the Type II Collagen solution and Incomplete Freund's Adjuvant. Inject 100 µL of this emulsion intradermally at a site near the primary injection.
-
Arthritis Scoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.
-
-
Treatment Initiation: Begin treatment with "this compound" upon the first signs of arthritis or as per the experimental design (prophylactic or therapeutic).
Caption: Collagen-Induced Arthritis (CIA) Experimental Workflow.
Oral Gavage Protocol for Mice
Oral gavage is a standard method for precise oral administration of compounds to rodents.
Materials:
-
"this compound"
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
20-gauge, 1.5-inch curved, ball-tipped gavage needle
-
1 mL syringe
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of "this compound" in the chosen vehicle at the desired concentration to achieve a 30 mg/kg dose in a volume of approximately 10 mL/kg. For a 25g mouse, this would be 0.25 mL.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body of the mouse should be held securely.
-
Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
Caption: Oral Gavage Administration Workflow.
Disclaimer
The information provided in these application notes and protocols is for research purposes only. The specific experimental conditions, including mouse strain, age, and housing, as well as the formulation of the inhibitor, may need to be optimized for specific experimental goals. Researchers should adhere to all institutional and national guidelines for animal welfare and handling.
References
- 1. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Aqueous Solubility for BTK Inhibitor 10
For Research Use Only.
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways.[1][2] Its role in B-cell proliferation and survival makes it a key therapeutic target for various B-cell malignancies and autoimmune diseases. "BTK inhibitor 10" (CAS No. 2241732-30-7) is a potent, orally active inhibitor of BTK with potential applications in treating conditions like rheumatoid arthritis.[3][4]
A fundamental physicochemical property that dictates the developability of a drug candidate is its aqueous solubility. Poor solubility can lead to low bioavailability, variable exposure, and challenges in formulation development. Therefore, accurate determination of the solubility of "this compound" under various physiological conditions is paramount for its preclinical and clinical development.
These application notes provide detailed protocols for determining the thermodynamic and kinetic solubility of "this compound" in various aqueous media relevant to pharmaceutical research.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately activating transcription factors like NF-κB, which promote B-cell survival and proliferation.[1][2][5]
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe the determination of both thermodynamic and kinetic solubility of "this compound".
This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in equilibrium with the solid drug.
Materials:
-
"this compound" (solid powder, CAS: 2241732-30-7)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (fasted state, without pancreatin)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.45 µm syringe filters
-
HPLC vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol:
-
Preparation of Media: Prepare PBS, SGF, and SIF according to standard laboratory procedures.[6][7][8]
-
Sample Preparation: Add an excess amount of solid "this compound" (e.g., 2 mg) to 1 mL of each test medium (PBS, SGF, SIF) in separate glass vials. This ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at 37°C and 150 rpm for 24 hours to reach equilibrium. A 48-hour time point can also be included to confirm equilibrium has been reached.
-
Sample Processing: After incubation, allow the vials to stand for 1 hour to let the undissolved particles settle. Centrifuge the samples at 14,000 rpm for 20 minutes.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter.
-
Quantification (HPLC):
-
Prepare a stock solution of "this compound" in DMSO (e.g., 10 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Dilute the filtered aqueous samples with the same solvent mixture to fall within the range of the calibration curve.
-
Analyze the standards and samples by HPLC with UV detection at the wavelength of maximum absorbance for "this compound".
-
Calculate the concentration of the dissolved inhibitor in the samples using the calibration curve.
-
This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is particularly useful in early drug discovery for rapid screening.
Materials:
-
"this compound" stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker
-
Nephelometer or a UV-Vis plate reader
-
(Optional for direct UV method) 96-well filter plates
Protocol:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM "this compound" DMSO stock solution to the wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare serial dilutions if a concentration range is to be tested.
-
Incubation: Seal the plate and shake it at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and thus the kinetic solubility limit.[9][10]
-
Direct UV Assay: If precipitation is observed, filter the samples using a 96-well filter plate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration is determined by comparing the absorbance to a standard curve of the compound prepared in the same buffer/DMSO mixture.[9][10]
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.
Data Presentation
The solubility data for "this compound" should be summarized in the following tables for clear comparison.
Table 1: Thermodynamic Solubility of this compound at 37°C
| Medium | pH | Solubility (µg/mL) | Solubility (µM) |
| Simulated Gastric Fluid (SGF) | 1.2 | ||
| Simulated Intestinal Fluid (SIF) | 6.8 | ||
| Phosphate-Buffered Saline (PBS) | 7.4 |
Molecular Weight of this compound: 441.48 g/mol [3][4]
Table 2: Kinetic Solubility of this compound in PBS at Room Temperature
| Method | pH | Kinetic Solubility (µM) |
| Nephelometry | 7.4 | |
| Direct UV Assay | 7.4 |
Table 3: Known Solubility Data for this compound
| Solvent/Vehicle | Concentration | Reference |
| DMSO | 50 mg/mL (113.26 mM) | [4][11] |
| DMSO/Corn oil | ≥ 2.5 mg/mL (5.66 mM) | [4] |
Note: The DMSO solubility may require ultrasonication for complete dissolution.[4][11]
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the aqueous solubility of "this compound". The thermodynamic solubility data will be crucial for understanding its dissolution characteristics in the gastrointestinal tract, while the kinetic solubility will inform its behavior in in vitro assays. This comprehensive solubility assessment is an indispensable step in the preclinical evaluation of "this compound" as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Application Notes and Protocols for BTK Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2] BTK inhibitor 10 (CAS 2241732-30-7) is a potent and orally active inhibitor of BTK, showing potential for the treatment of conditions like rheumatoid arthritis.[3] These application notes provide detailed information on the stability and storage of this compound, along with protocols for its handling and for assessing its stability under various stress conditions.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2241732-30-7 |
| Molecular Formula | C₂₅H₂₃N₅O₃ |
| Molecular Weight | 441.48 g/mol |
| Appearance | Off-white to light yellow solid |
B-Cell Receptor (BCR) Signaling Pathway
BTK is a key component of the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK.[4] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events leading to calcium mobilization and activation of transcription factors like NF-κB and NFAT.[5][6] These transcription factors are essential for B-cell activation, proliferation, and survival.[7] Inhibition of BTK by compounds such as this compound blocks this signaling cascade, thereby impeding the pathological activity of B-cells.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and activity for research applications. The following table summarizes the recommended storage conditions based on available data.[3]
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | 4°C | - | Store in a sealed container, protected from moisture and light. |
| In Solvent | -20°C | 1 month | Store in a sealed container, protected from moisture and light. |
| In Solvent | -80°C | 6 months | Store in a sealed container, protected from moisture and light. |
Note: For long-term storage, it is recommended to store the compound as a solid at 4°C. When preparing stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to use freshly opened, anhydrous dimethyl sulfoxide (DMSO) for the preparation of stock solutions, as hygroscopic DMSO can significantly impact the solubility of the product.[3]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile, amber-colored microcentrifuge tubes or vials
Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3]
-
Aliquot the stock solution into single-use, amber-colored vials to protect from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols outline the conditions for subjecting this compound to various stress factors.
4.2.1. General Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
4.2.2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24, and 48 hours).[8]
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
4.2.3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at room temperature for a defined period (e.g., 2, 6, 12, 24, and 48 hours).[8]
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
4.2.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature for a defined period (e.g., 2, 6, 12, 24, and 48 hours), protected from light.[8]
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
4.2.5. Thermal Degradation:
-
For solid-state stability, place a known amount of the solid compound in a hot air oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.[9][10] After exposure, dissolve the solid in the mobile phase.
-
For solution stability, incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Cool the samples to room temperature before diluting with the mobile phase for analysis.
4.2.6. Photolytic Degradation:
-
Expose the solid compound or the stock solution in a photostability chamber to a controlled light source (e.g., UV light at 254 nm) for a defined period.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After exposure, prepare the samples for analysis by dissolving the solid or diluting the solution with the mobile phase.
Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
Example HPLC Method Parameters (to be optimized for this compound):
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| Detection | UV-Vis detector at a wavelength of maximum absorbance for this compound, or a mass spectrometer (MS) for identification of degradation products. |
Data Analysis:
-
Inject the stressed samples into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to the intact this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.
-
The total peak area of the drug and all degradation products should be compared to the initial peak area of the drug to assess mass balance.
Summary of Quantitative Data
The following table should be used to record the results of the forced degradation studies.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Peak Area of Major Degradant(s) | Mass Balance (%) |
| 0.1 M HCl | 2, 6, 12, 24, 48 | RT / 60 | ||||
| 0.1 M NaOH | 2, 6, 12, 24, 48 | RT | ||||
| 3% H₂O₂ | 2, 6, 12, 24, 48 | RT | ||||
| Thermal (Solid) | - | 60 / 80 | ||||
| Thermal (Solution) | - | 60 / 80 | ||||
| Photolytic (Solid) | - | RT | ||||
| Photolytic (Solution) | - | RT |
RT: Room Temperature
Conclusion
These application notes provide a comprehensive guide for the storage, handling, and stability assessment of this compound (CAS 2241732-30-7). Adherence to the recommended storage conditions is essential for maintaining the compound's integrity. The provided protocols for stock solution preparation and forced degradation studies offer a framework for researchers to evaluate the stability of this inhibitor under various experimental conditions, ensuring the reliability and reproducibility of their research findings. The development of a validated stability-indicating analytical method is paramount for accurate quantification of the compound and its potential degradants.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes: Flow Cytometry Analysis of "BTK inhibitor 10" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase critical for the development, survival, and activation of B-lymphocytes.[1][2][3] It is a key component of the B-cell receptor (BCR) signaling pathway, which, when dysregulated, can lead to the uncontrolled growth and survival of malignant B-cells.[3][4] Consequently, BTK has emerged as a significant therapeutic target for various B-cell malignancies and autoimmune diseases.[1][4][5]
"BTK inhibitor 10" is a next-generation, highly selective, and potent small-molecule inhibitor designed to target BTK. These application notes provide detailed protocols for utilizing flow cytometry to assess the pharmacodynamic effects and mechanism of action of "this compound" on B-cells. The assays described herein are fundamental for preclinical evaluation and clinical trial sample analysis, focusing on intracellular signaling, cell health, and activation status.
Mechanism of Action of BTK Inhibitors
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade. This leads to the phosphorylation and activation of spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK.[6] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[6][7][8] PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] These second messengers trigger downstream pathways, including calcium mobilization, and activation of key transcription factors like NF-κB and the MAPK/ERK pathway, ultimately promoting B-cell proliferation, survival, and differentiation.[4][9][10][11]
"this compound" is designed to bind to the active site of BTK, preventing its phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade.[3][12] This inhibition is expected to decrease B-cell activation, induce apoptosis in malignant B-cells, and modulate immune responses.
Caption: BTK signaling pathway initiated by BCR activation and the inhibitory action of "this compound".
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating a human B-cell lymphoma cell line (e.g., TMD8) with "this compound" for 24 hours. Data is presented as mean ± standard deviation from triplicate experiments.
Table 1: Inhibition of Phosphorylation of Key Signaling Molecules by this compound (Assessed by Phospho-flow Cytometry after anti-IgM stimulation)
| Target Analyte | Treatment Group | Median Fluorescence Intensity (MFI) | % Inhibition | IC₅₀ (nM) |
| pBTK (Y223) | Vehicle Control | 2540 ± 150 | - | |
| 1 nM Inhibitor 10 | 1300 ± 95 | 48.8% | 1.1 | |
| 10 nM Inhibitor 10 | 280 ± 40 | 89.0% | ||
| 100 nM Inhibitor 10 | 150 ± 25 | 94.1% | ||
| pPLCγ2 (Y759) | Vehicle Control | 1850 ± 120 | - | |
| 1 nM Inhibitor 10 | 1150 ± 80 | 37.8% | 1.8 | |
| 10 nM Inhibitor 10 | 310 ± 55 | 83.2% | ||
| 100 nM Inhibitor 10 | 190 ± 30 | 89.7% | ||
| pERK1/2 | Vehicle Control | 980 ± 75 | - | |
| 1 nM Inhibitor 10 | 720 ± 60 | 26.5% | 2.5 | |
| 10 nM Inhibitor 10 | 350 ± 45 | 64.3% | ||
| 100 nM Inhibitor 10 | 210 ± 35 | 78.6% |
Table 2: Induction of Apoptosis in B-cell Lymphoma Cells by this compound (Assessed by Annexin V / 7-AAD Staining)
| Treatment Group | % Live Cells (Annexin V⁻/7-AAD⁻) | % Early Apoptotic Cells (Annexin V⁺/7-AAD⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/7-AAD⁺) | EC₅₀ (nM) (Apoptosis Induction) |
| Vehicle Control | 92.5 ± 2.1% | 4.5 ± 1.5% | 3.0 ± 0.9% | |
| 10 nM Inhibitor 10 | 75.1 ± 3.5% | 18.2 ± 2.8% | 6.7 ± 1.2% | 12.5 |
| 100 nM Inhibitor 10 | 40.3 ± 4.2% | 45.6 ± 3.9% | 14.1 ± 2.1% | |
| 1000 nM Inhibitor 10 | 15.8 ± 3.8% | 55.9 ± 5.1% | 28.3 ± 4.5% |
Table 3: Modulation of B-cell Activation Markers by this compound (Assessed after 24h stimulation with anti-IgM + IL-4)
| Marker | Treatment Group | % Positive Cells | Median Fluorescence Intensity (MFI) |
| CD69 | Vehicle Control | 85.2 ± 4.5% | 3200 ± 250 |
| 100 nM Inhibitor 10 | 25.6 ± 3.1% | 850 ± 90 | |
| CD86 | Vehicle Control | 78.9 ± 5.2% | 4500 ± 310 |
| 100 nM Inhibitor 10 | 33.1 ± 4.0% | 1500 ± 180 |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment
This protocol describes the basic culture of a B-cell lymphoma line and treatment with "this compound".
Materials:
-
Human B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain B-cell lymphoma cells in suspension culture at a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
Seed 1 x 10⁶ cells in 2 mL of fresh media per well in a 6-well plate.
-
Prepare serial dilutions of "this compound" in culture media. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Add the desired final concentrations of "this compound" or vehicle control to the appropriate wells.
-
Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) at 37°C with 5% CO₂.
-
Following incubation, harvest cells by transferring the cell suspension to a conical tube for downstream flow cytometry analysis.
Protocol 2: Analysis of BTK Pathway Phosphorylation by Flow Cytometry (Phospho-flow)
This protocol is for measuring the phosphorylation status of intracellular signaling proteins.[13][14][15]
Materials:
-
Treated cells from Protocol 1
-
Stimulant: F(ab')₂ Anti-Human IgM
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III, ice-cold)
-
Fluorochrome-conjugated antibodies:
-
Anti-pBTK (Y223)
-
Anti-pPLCγ2 (Y759)
-
Anti-pERK1/2 (T202/Y204)
-
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest cells (0.5-1 x 10⁶ per condition) and pellet by centrifugation (400 x g, 5 min).
-
Resuspend cells in serum-free media and stimulate with 10 µg/mL anti-IgM for 10 minutes at 37°C. A non-stimulated control should be included.
-
Immediately stop the stimulation by adding Fixation Buffer and incubate for 15 minutes at 37°C.
-
Wash cells with Staining Buffer and pellet.
-
Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Wash cells twice with Staining Buffer to remove the permeabilization buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer and add the phospho-specific antibodies at pre-titrated concentrations.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash cells twice with Staining Buffer.
-
Resuspend in 300-500 µL of Staining Buffer and acquire data on a flow cytometer.
Caption: Workflow for assessing intracellular protein phosphorylation using phospho-flow cytometry.
Protocol 3: Apoptosis Assessment using Annexin V and 7-AAD Staining
This protocol quantifies the percentage of viable, apoptotic, and necrotic cells following treatment.[16][17][18]
Materials:
-
Treated cells from Protocol 1
-
Annexin V Binding Buffer (10X)
-
Fluorochrome-conjugated Annexin V
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest 0.5 x 10⁶ cells per sample by centrifugation (400 x g, 5 min).
-
Wash cells once with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock in deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of 7-AAD solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash cells after this step.
-
Analyze the samples on a flow cytometer within one hour.
-
Gating Strategy:
-
Live cells: Annexin V negative and 7-AAD negative.
-
Early apoptotic cells: Annexin V positive and 7-AAD negative.
-
Late apoptotic/necrotic cells: Annexin V positive and 7-AAD positive.
-
Caption: Logical relationship of experimental assays to the overall evaluation of "this compound".
Protocol 4: Analysis of B-cell Activation Markers
This protocol measures the expression of cell surface markers associated with B-cell activation.[19]
Materials:
-
Treated cells from Protocol 1 (after stimulation, e.g., with anti-IgM and IL-4 for 24h)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (to identify B-cells)
-
Anti-CD69 (early activation marker)
-
Anti-CD86 (costimulatory molecule)
-
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
Flow cytometer
Procedure:
-
Harvest 0.5 x 10⁶ cells per sample by centrifugation (400 x g, 5 min).
-
Wash cells once with PBS.
-
Resuspend cells in 100 µL of PBS containing the viability dye and incubate for 20 minutes at room temperature in the dark.
-
Wash cells with 2 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the pre-titrated surface antibodies (CD19, CD69, CD86).
-
Incubate for 30 minutes on ice, protected from light.
-
Wash cells twice with Staining Buffer.
-
Resuspend in 300-500 µL of Staining Buffer and acquire data on a flow cytometer.
-
Analysis: Gate on live, single, CD19-positive cells and quantify the percentage of positive cells and the Median Fluorescence Intensity (MFI) for CD69 and CD86.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis detection [bio-protocol.org]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Detection of p-BTK Inhibition by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of "BTK inhibitor 10" on the phosphorylation of Bruton's tyrosine kinase (BTK) at tyrosine 223 (p-BTK Y223) using Western blotting.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2][3] Dysregulation of BTK activity is associated with various B-cell malignancies and autoimmune diseases.[4][5] BTK inhibitors function by blocking the BCR signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[6][7] This targeted approach offers a promising therapeutic strategy for these conditions.[4][6]
Activation of BTK involves autophosphorylation at tyrosine 223 (Y223) within the SH3 domain, which is necessary for its full activation.[8][9][10] Therefore, monitoring the phosphorylation status of BTK at Y223 is a key method for evaluating the efficacy of BTK inhibitors. "this compound" is a novel small molecule designed to selectively inhibit BTK. This protocol details the Western blot procedure to quantify the reduction in p-BTK (Y223) levels in a suitable cell line upon treatment with "this compound".
Signaling Pathway Overview
The following diagram illustrates the simplified B-cell receptor signaling pathway leading to BTK phosphorylation and the point of inhibition by BTK inhibitors.
Caption: BTK Signaling and Inhibition.
Materials and Reagents
Cell Culture and Treatment
| Material/Reagent | Supplier | Catalog # |
| Ramos Cell Line (Human Burkitt's lymphoma) | ATCC | CRL-1596 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| "this compound" | In-house/Vendor | N/A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Anti-IgM Antibody (for stimulation) | SouthernBiotech | 2020-01 |
Protein Extraction
| Material/Reagent | Supplier | Catalog # |
| Phospho-Protein Lysis Buffer | Boston BioProducts | BP-116P |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
Western Blotting
| Material/Reagent | Supplier | Catalog # |
| 4-12% Bis-Tris Gels | Invitrogen | NP0321BOX |
| MOPS SDS Running Buffer | Invitrogen | NP0001 |
| Nitrocellulose Membranes, 0.45 µm | Bio-Rad | 1620115 |
| Transfer Buffer | Bio-Rad | 1610732 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween-20 (TBST) | Cell Signaling | 9997 |
| Primary Antibody: Rabbit anti-p-BTK (Y223) | Cell Signaling | #5082 |
| Primary Antibody: Rabbit anti-BTK | Cell Signaling | #3533 |
| Primary Antibody: Mouse anti-GAPDH | Merck Millipore | MAB374 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling | #7074 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling | #7076 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Experimental Protocol
The following diagram outlines the complete experimental workflow.
Caption: Western Blot Workflow for p-BTK.
Cell Culture and Treatment
-
Cell Seeding: Seed Ramos cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Inhibitor Treatment: Pre-treat cells with "this compound" at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) or DMSO (vehicle control) for 2 hours at 37°C.
-
Stimulation: Stimulate the cells with anti-human IgM at a final concentration of 12 µg/mL for 10 minutes at 37°C to induce BTK phosphorylation.[8]
Protein Extraction
-
Cell Harvest: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold Phospho-Protein Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[11][12] Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
Western Blotting
-
Sample Preparation: Prepare protein samples by adding 4x SDS sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load 40 µg of total protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane using a wet transfer system.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13] Avoid using milk for blocking as it contains phosphoproteins that can increase background.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Anti-p-BTK (Y223): 1:1000 dilution[14]
-
Anti-BTK (Total): 1:1000 dilution
-
Anti-GAPDH (Loading Control): 1:1000 dilution
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (3.3.6).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[15]
Data Presentation and Analysis
Quantitative Data Summary
The densitometry results from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | p-BTK (Y223) Intensity | Total BTK Intensity | p-BTK / Total BTK Ratio | GAPDH Intensity | Normalized p-BTK Ratio | % Inhibition |
| Vehicle (DMSO) | Value | Value | Value | Value | 1.00 | 0% |
| This compound (1 nM) | Value | Value | Value | Value | Value | Value |
| This compound (10 nM) | Value | Value | Value | Value | Value | Value |
| This compound (100 nM) | Value | Value | Value | Value | Value | Value |
| This compound (1000 nM) | Value | Value | Value | Value | Value | Value |
Analysis Steps:
-
Densitometry: Quantify the band intensities for p-BTK, total BTK, and GAPDH using image analysis software (e.g., ImageJ).[9]
-
Normalization:
-
Calculate the ratio of p-BTK to total BTK for each sample to account for any variations in total BTK expression.
-
Normalize this ratio to the GAPDH loading control to correct for differences in protein loading.
-
Further normalize all treated samples to the vehicle control to determine the relative change in p-BTK levels.
-
-
Percent Inhibition: Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to overnight at 4°C. Increase the number and duration of TBST washes. |
| Milk used as a blocking agent. | Use 5% BSA in TBST for blocking, especially for phospho-antibodies.[12] | |
| Weak or No Signal | Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. |
| Insufficient antibody concentration. | Optimize primary and secondary antibody dilutions. | |
| Rapid dephosphorylation of p-BTK. | Ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept on ice.[12] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Ensure appropriate antibody dilution. |
| Protein degradation. | Add fresh protease inhibitors to the lysis buffer and keep samples cold. |
Conclusion
This protocol provides a robust method for evaluating the inhibitory activity of "this compound" on BTK phosphorylation in a cellular context. By following these detailed steps, researchers can obtain reliable and quantifiable data on the on-target effects of this and other BTK inhibitors, which is essential for drug development and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 7. ajmc.com [ajmc.com]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. 2.4. Western blot analysis [bio-protocol.org]
- 10. PathScan® Phospho-Btk (Tyr223) Sandwich ELISA kit | Cell Signaling Technology [cellsignal.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. ptglab.com [ptglab.com]
- 14. Anti-phospho-BTK (pTyr223) antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for BTK Inhibitor 10 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and, increasingly, for a range of autoimmune diseases.[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and myeloid cells.[3][4] Its inhibition can modulate aberrant immune responses that are characteristic of autoimmune disorders such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][5]
This document provides detailed application notes and protocols for the use of "BTK Inhibitor 10," a representative highly selective, irreversible BTK inhibitor, in preclinical autoimmune disease models. For the purpose of these notes, the publicly available data for Evobrutinib has been used as a representative example of a potent and selective BTK inhibitor. Evobrutinib has been shown to be efficacious in various autoimmune models by inhibiting B cell and myeloid cell activation.[6][7]
Mechanism of Action
BTK is a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR) on B cells and myeloid cells, respectively.[6] Upon receptor engagement, BTK becomes activated and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, resulting in cell proliferation, differentiation, and cytokine production.[8][9] this compound (represented by evobrutinib) forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[6] This blockade of BTK signaling effectively dampens the activation of B cells and myeloid cells, thereby reducing the production of autoantibodies and pro-inflammatory cytokines that drive autoimmune pathology.[6][10]
BTK Signaling Pathway Diagram
Caption: BTK signaling pathway in B cells and myeloid cells.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound (Evobrutinib)
| Target | IC50 (nM) | Assay Type | Reference |
| BTK (Wild-Type) | 9 | Enzymatic Assay | [6] |
| BTK (C481S Mutant) | 7854 | Enzymatic Assay | [6] |
| BMX | 20 | Enzymatic Assay | [6] |
| TEC | 7300 | Enzymatic Assay | [6] |
| B-cell Activation (CD69) | 15.8 (PBMCs) | Flow Cytometry | [6] |
| B-cell Activation (CD69) | 84.1 (Whole Blood) | Flow Cytometry | [6] |
Table 2: Efficacy of this compound (Evobrutinib) in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Arthritis Score (Day 33) | % Inhibition | Reference |
| Vehicle | - | ~3.5 | - | [6] |
| Evobrutinib | 1 | ~1.5 | ~57% | [6] |
| Evobrutinib | 3 | ~0.2 | ~94% | [6] |
| Evobrutinib | 10 | ~0.1 | ~97% | [6] |
Table 3: Efficacy of this compound (Evobrutinib) in a NZB/W F1 Lupus Mouse Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Proteinuria (mg/dL) at Week 32 | Anti-dsDNA Abs (Arbitrary Units) | Reference |
| Vehicle | - | ~400 | ~1500 | [6] |
| Evobrutinib | 3 | ~100 | ~1000 | [6] |
| Evobrutinib | 10 | <100 | ~800 | [6] |
Experimental Protocols
Experimental Workflow for In Vivo Autoimmune Models
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 5. chondrex.com [chondrex.com]
- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acalabrutinib, a Second-Generation BTK Inhibitor in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and a range of autoimmune and inflammatory diseases.[1][2] BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][3] Dysregulation of BTK activity is implicated in the pathophysiology of numerous immunological disorders.
Acalabrutinib is a highly selective, second-generation, irreversible BTK inhibitor. It covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK, leading to potent and sustained inhibition of its kinase activity.[1][4] This targeted inhibition disrupts downstream signaling pathways, including NF-κB, PI3K, and MAPK, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[3] Compared to the first-generation BTK inhibitor ibrutinib, acalabrutinib exhibits greater selectivity with minimal off-target effects on other kinases, which may contribute to its favorable safety profile.[1][5]
These application notes provide an overview of the utility of acalabrutinib in immunology research, with a focus on its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro experiments.
Mechanism of Action
Acalabrutinib exerts its immunomodulatory effects primarily through the inhibition of BTK in B-lymphocytes. However, its impact extends to other immune cells that express BTK, including monocytes, macrophages, and mast cells.[6][7] By blocking BTK, acalabrutinib effectively dampens the signaling cascade initiated by the B-cell receptor (BCR) upon antigen binding. This leads to the inhibition of downstream signaling events crucial for B-cell activation, proliferation, and survival.[3][8]
Furthermore, acalabrutinib has been shown to modulate the production of various cytokines and chemokines involved in inflammatory responses.[6][9] For instance, it can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 from B-cells and other immune cells.[9] This broad-spectrum immunomodulatory activity makes acalabrutinib a valuable tool for investigating the role of BTK in various immune processes and for the preclinical evaluation of potential therapeutic strategies for autoimmune and inflammatory conditions.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of acalabrutinib from various studies.
Table 1: In Vitro Potency of Acalabrutinib and its Active Metabolite
| Analyte | Target | Assay Type | IC50 (nM) | Reference |
| Acalabrutinib | BTK | Biochemical | 3.0 | [10] |
| ACP-5862 (metabolite) | BTK | Biochemical | 5.0 | [10] |
Table 2: Cellular Activity of Acalabrutinib
| Cell Type | Assay | Endpoint | EC50 (nM) | Reference |
| Ramos B lymphoma cells | BTK Binding | 13 | [10] | |
| Human PBMCs | BCR-mediated CD69 upregulation | 6 - 64 | [10] | |
| Human Whole Blood | BCR-mediated CD69 upregulation | 8 | [4] |
Table 3: Comparative Cellular Effects of Acalabrutinib and Ibrutinib in CLL Cells
| Parameter | Acalabrutinib (1 µM) | Ibrutinib (1 µM) | Time Point | Reference |
| Apoptosis | Induces apoptosis | Induces apoptosis | 48 hours | [9] |
| Cell Viability | 98% | 95% | 24 hours | [5] |
| 96% | 90% | 48 hours | [5] | |
| 93% | 88% | 72 hours | [5] | |
| CCL3 Production (IgM stimulated) | Inhibition | Inhibition | 24 hours | [5] |
Signaling Pathways and Experimental Workflows
Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of Acalabrutinib on BTK.
Caption: A typical workflow for assessing the effect of Acalabrutinib on B-cell activation.
Experimental Protocols
B-Cell Activation Assay
This protocol is designed to assess the inhibitory effect of acalabrutinib on B-cell activation by measuring the expression of the early activation marker CD69 following BCR stimulation.[11]
Materials:
-
Acalabrutinib (stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
F(ab')2 fragment anti-human IgM (for stimulation)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 0.5% BSA)
-
Fluorochrome-conjugated antibodies: anti-human CD19, anti-human CD69
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of acalabrutinib in complete RPMI-1640 medium. Add 50 µL of the acalabrutinib dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Pre-incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.[11]
-
Prepare a working solution of anti-human IgM in complete RPMI-1640 medium. Add 50 µL of the anti-IgM solution (final concentration of 10-20 µg/mL) to the appropriate wells.[11] For unstimulated controls, add 50 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[11]
-
After incubation, harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer and add the recommended concentrations of anti-CD19 and anti-CD69 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer. Gate on the CD19-positive B-cell population and analyze the expression of CD69.
Cytokine Release Assay
This protocol measures the effect of acalabrutinib on the release of pro-inflammatory cytokines from whole blood stimulated with an anti-CD20 antibody.[9]
Materials:
-
Acalabrutinib (stock solution in DMSO)
-
Freshly drawn whole blood from Chronic Lymphocytic Leukemia (CLL) patients or healthy donors (anticoagulated with desirudin or heparin)
-
Obinutuzumab (or other anti-CD20 antibody)
-
Sterile 1.5 mL microcentrifuge tubes
-
Cytokine Bead Array (CBA) kit (e.g., for TNF-α, IL-6, IL-8) or ELISA kits
-
Flow cytometer or ELISA plate reader
Procedure:
-
Aliquot 500 µL of whole blood into sterile microcentrifuge tubes.
-
Add acalabrutinib (e.g., final concentrations of 1 µM and 10 µM) or vehicle control to the blood samples.[9]
-
Incubate for 1 hour at 37°C.
-
Add obinutuzumab to a final concentration of 10 µg/mL to stimulate cytokine release.[9] For unstimulated controls, add vehicle.
-
Incubate the tubes for 5 to 23 hours at 37°C.[9]
-
After incubation, centrifuge the tubes at 1,000 x g for 10 minutes to pellet the cells.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the plasma samples using a CBA kit and flow cytometry or individual ELISAs according to the manufacturer's instructions.
Apoptosis Assay
This protocol determines the ability of acalabrutinib to induce apoptosis in primary CLL B-cells.[9]
Materials:
-
Acalabrutinib (stock solution in DMSO)
-
Isolated primary CLL B-cells
-
Complete RPMI-1640 medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
Binding Buffer
-
96-well flat-bottom plate
-
Flow cytometer
Procedure:
-
Isolate B-cells from CLL patient samples.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing various concentrations of acalabrutinib (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[9]
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
Acalabrutinib is a potent and selective BTK inhibitor that serves as an invaluable tool for immunology research. Its well-defined mechanism of action and demonstrated effects on various immune cell functions provide a strong basis for its use in elucidating the role of BTK in health and disease. The protocols and data presented here offer a starting point for researchers to explore the immunomodulatory properties of acalabrutinib in their specific areas of interest.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets - Beyond B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of B-Cell Malignancies with BTK Inhibitor in Combination with Other Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells. BTK inhibitors have revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. However, the development of resistance and the presence of residual disease remain significant clinical challenges.
A promising strategy to overcome these limitations is the combination of BTK inhibitors with other kinase inhibitors that target parallel or downstream signaling pathways. This approach can lead to synergistic cytotoxicity, prevent the emergence of resistance, and improve therapeutic outcomes. This document provides an overview of the preclinical rationale and experimental protocols for evaluating the combination of a selective BTK inhibitor with other kinase inhibitors.
Rationale for Combination Therapy
B-cell survival and proliferation are regulated by a complex network of signaling pathways. While BTK is a central node in the BCR pathway, other pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, also play crucial roles. Targeting multiple nodes in this network can induce a more profound and durable anti-tumor response. For instance, the combination of a BTK inhibitor with a PI3K inhibitor has been shown to be effective in various B-cell malignancies.
Signaling Pathway Overview
Caption: Key signaling pathways in B-cell malignancies.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of a representative BTK inhibitor alone and in combination with other kinase inhibitors in various B-cell lymphoma cell lines.
Table 1: IC50 Values of Single Agents in B-Cell Lymphoma Cell Lines
| Cell Line | BTK Inhibitor (nM) | PI3K Inhibitor (nM) | MEK Inhibitor (nM) |
| TMD8 | 15 | 500 | 250 |
| OCI-Ly10 | 25 | 800 | 400 |
| Jeko-1 | 10 | 1200 | 600 |
Table 2: Combination Index (CI) Values for Drug Combinations
A Combination Index (CI) value is used to assess the nature of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | BTK Inhibitor + PI3K Inhibitor (CI) | BTK Inhibitor + MEK Inhibitor (CI) |
| TMD8 | 0.6 | 0.8 |
| OCI-Ly10 | 0.5 | 0.7 |
| Jeko-1 | 0.7 | 0.9 |
Experimental Protocols
Cell Viability and Synergy Assessment
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of individual inhibitors and for assessing the synergistic effects of their combination.
Experimental Workflow: Cell Viability and Synergy
Caption: Workflow for cell viability and synergy analysis.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10, Jeko-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
BTK inhibitor, PI3K inhibitor, MEK inhibitor (stock solutions in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software for CI calculation
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate.
-
Drug Treatment:
-
Single Agents: Prepare serial dilutions of each inhibitor. Add 100 µL of 2x drug solution to the respective wells.
-
Combinations: Prepare solutions with a constant ratio of the two inhibitors based on their individual IC50 values. Add 100 µL of the 2x combination solution to the wells.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response).
-
Determine the Combination Index (CI) using CompuSyn software based on the Chou-Talalay method.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of the inhibitors on key signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pBTK, anti-BTK, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with inhibitors for the desired time (e.g., 2-4 hours). Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Logical Relationship: Interpreting Western Blot Data
Caption: Expected impact of inhibitors on signaling pathways.
Conclusion
The combination of BTK inhibitors with other kinase inhibitors represents a rational and promising approach to enhance therapeutic efficacy in B-cell malignancies. The protocols provided herein offer a framework for the preclinical evaluation of such combination strategies. Careful assessment of synergy and on-target pathway modulation is critical for the successful translation of these findings into clinical applications.
Troubleshooting & Optimization
"BTK inhibitor 10" off-target kinase effects
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the off-target kinase effects of BTK Inhibitor 10. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes (e.g., apoptosis, growth arrest) in cell lines that are not expected to be dependent on BTK signaling after treatment with this compound. What could be the cause?
A1: Unexpected cellular effects may be due to the off-target activity of this compound. While designed to be a potent inhibitor of Bruton's tyrosine kinase (BTK), like many kinase inhibitors, it can exhibit inhibitory activity against other kinases, particularly those with a similar ATP-binding pocket. First-generation BTK inhibitors, such as ibrutinib, have known off-target effects on kinases from the TEC, SRC, and EGFR families.[1][2] Newer generation inhibitors, like acalabrutinib and zanubrutinib, have a higher degree of selectivity, which results in fewer off-target effects.[3][4] It is crucial to characterize the full kinase selectivity profile of this compound to understand these unanticipated phenotypes.
Q2: What are some of the known off-target kinase families for BTK inhibitors and what are the potential consequences of their inhibition?
A2: Several kinase families are known to be off-targets for BTK inhibitors. These include:
-
TEC Family Kinases (e.g., ITK, TEC): Inhibition of these kinases can impact T-cell signaling and platelet function.[5]
-
SRC Family Kinases (e.g., LCK, SRC): Off-target effects on SRC family kinases can have broad cellular consequences.[1]
-
Epidermal Growth Factor Receptor (EGFR) Family: Inhibition of EGFR and related kinases can lead to dermatological and gastrointestinal side effects.[4]
The clinical manifestations of these off-target effects can range from mild to severe and may include rashes, diarrhea, bleeding, and cardiac complications.[6]
Q3: How can we experimentally determine if an observed phenotype is due to an off-target effect of this compound?
A3: To determine if an observed phenotype is due to an off-target effect, a multi-step experimental approach is recommended. First, perform a broad kinase screen, such as a KINOMEscan™, to identify potential off-target kinases of this compound.[4] Once potential off-targets are identified, you can use cell-based assays to validate these findings. For example, you can assess the phosphorylation status of downstream substrates of the putative off-target kinase in the presence and absence of this compound. A reduction in the phosphorylation of a specific substrate would suggest that the inhibitor is indeed acting on that kinase in a cellular context.
Troubleshooting Guides
Problem: Inconsistent results in cellular assays with this compound.
-
Possible Cause: Variability in cell culture conditions, inhibitor concentration, or assay timing.
-
Solution: Ensure consistent cell passage number, confluency, and serum concentration. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Perform time-course and dose-response experiments to identify the optimal treatment conditions.
Problem: High background in Western blots for phosphorylated proteins.
-
Possible Cause: Non-specific antibody binding, inappropriate blocking buffer, or issues with buffers containing phosphate.
-
Solution: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking buffer, as milk contains phosphoproteins that can increase background.[7][8] Avoid using phosphate-buffered saline (PBS) in washing steps, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[8][9] Ensure thorough washing steps and optimize primary and secondary antibody concentrations.
Problem: No signal for the phosphorylated target in a Western blot after treatment with a known activator.
-
Possible Cause: Loss of phosphorylation during sample preparation, low abundance of the phosphorylated protein, or inactive activator.
-
Solution: Always include phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[10] For low-abundance phosphoproteins, consider enriching your sample through immunoprecipitation before running the Western blot.[9] Confirm the activity of your activator through a separate, validated assay.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50, nM) of BTK Inhibitors Against On- and Off-Target Kinases
| Kinase | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | 0.5 - 1.5 | 5.1 | <10 |
| ITK | >1000 | >1000 | >1000 |
| TEC | 3.2 - 78 | >1000 | ~2 |
| EGFR | >1000 | >1000 | >1000 |
| LCK | >1000 | >1000 | >1000 |
| SRC | >1000 | >1000 | >1000 |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions. This table is intended for comparative purposes to illustrate relative selectivity.[1][2][5]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being tested (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[11]
-
Prepare a stock solution of ATP at a concentration that is at or near the Km for the kinase of interest.[12]
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the purified kinase enzyme to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and a suitable substrate (e.g., a generic peptide substrate).[13]
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of 32P from [γ-32P]ATP into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is proportional to kinase activity.[12][13]
-
Fluorescence-based assays (e.g., TR-FRET): Using a phospho-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phospho-Protein Analysis by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of a specific off-target kinase in a cellular context.
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time. Include positive and negative controls (e.g., treatment with a known activator or inhibitor of the pathway of interest).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Keep the lysates on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 2x Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.[14]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing (Loading Control):
-
To ensure equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).[10]
-
Visualizations
Caption: BTK and potential off-target signaling pathways affected by this compound.
Caption: Workflow for identifying and validating off-target effects of this compound.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clausiuspress.com [clausiuspress.com]
- 4. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. protocols.io [protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
- 13. 2.3. In vitro kinase assay [bio-protocol.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Overcoming Resistance to BTK Inhibitor 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with "BTK Inhibitor 10" and encountering resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel, targeted therapeutic designed to inhibit the enzymatic activity of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][3] In various B-cell malignancies, this pathway is often dysregulated, leading to uncontrolled cell growth.[1] this compound, like other covalent inhibitors, is designed to form an irreversible bond with a specific cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity and disrupting downstream signaling.[4][5]
Q2: What are the primary mechanisms of acquired resistance to covalent BTK inhibitors like this compound?
Acquired resistance to covalent BTK inhibitors most commonly arises from specific genetic mutations:
-
On-target BTK mutations: The most prevalent resistance mechanism is a point mutation at the Cys481 residue in BTK's active site.[6] This mutation, most often a cysteine-to-serine substitution (C481S), prevents the covalent binding of the inhibitor, rendering it less effective.[6][7][8] Other less common mutations at this site (e.g., C481R/Y/F) and at other locations like T474 and L528W have also been identified.[7][9]
-
Mutations in downstream signaling proteins: Gain-of-function mutations in Phospholipase C gamma 2 (PLCγ2), a direct substrate of BTK, can also confer resistance.[10][11] These mutations can lead to constitutive activation of PLCγ2, allowing the BCR pathway to signal downstream even when BTK is inhibited, effectively bypassing the drug's action.[2]
-
Kinase-Dead Scaffolding Function: Some BTK mutations, particularly "kinase-dead" variants, can disable BTK's enzymatic activity but still promote B-cell receptor signaling.[12] In this scenario, the mutated BTK protein acts as a scaffold, bringing other kinases together to sustain the signaling cascade.[12][13][14]
Q3: What are non-covalent BTK inhibitors and can they overcome resistance to this compound?
Non-covalent BTK inhibitors are a newer class of drugs designed to overcome the resistance mechanisms seen with covalent inhibitors.[15] Unlike covalent inhibitors that rely on binding to Cys481, non-covalent inhibitors bind reversibly to a different part of the BTK active site.[16] This allows them to effectively inhibit both wild-type BTK and the C481S mutant.[15][16] Pirtobrutinib is an example of a non-covalent inhibitor that has shown efficacy in patients who have developed resistance to covalent BTK inhibitors.[17][18] However, resistance to non-covalent inhibitors can also emerge, often through different BTK mutations (e.g., at residues T474 and L528).[19]
Q4: My cells are showing resistance to this compound, but sequencing did not detect a C481S mutation. What are other possibilities?
If the common C481S mutation is absent, consider these alternative resistance mechanisms:
-
Other BTK Mutations: Investigate less common mutations in the BTK kinase domain, such as those at the T474 "gatekeeper" residue or L528.[9][13] It is recommended to sequence the entire BTK kinase domain (Exons 13-19) to identify these variants.[20]
-
PLCγ2 Mutations: Sequence the gene for PLCγ2 to check for activating mutations (e.g., R665W, L845F, S707Y) that allow for BTK-independent signaling.[21]
-
Activation of Bypass Pathways: Resistance can be mediated by the upregulation of parallel signaling pathways that promote cell survival, such as the PI3K/AKT/mTOR or MAPK pathways.[5][18]
-
BTK Scaffolding Function: The cells may harbor a "kinase-dead" BTK mutant that promotes signaling through a non-catalytic scaffolding mechanism.[12][14]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Health & Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Use a cell counter to ensure precise and consistent cell seeding density across all wells and experiments. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Optimize the incubation time with the inhibitor. A 48- or 72-hour incubation is common, but this may need to be adjusted for your specific cell line.[22] |
| Contamination | Regularly check for microbial contamination in your cell cultures, which can significantly impact cell viability and assay results. |
Problem 2: Weak or no signal for phosphorylated BTK (pBTK) on Western Blot after stimulation.
| Possible Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the total protein loaded per lane (a minimum of 20-30 µg is recommended for whole-cell extracts).[23] Consider immunoprecipitation to enrich for BTK. |
| Ineffective Cell Stimulation | Ensure your stimulation agent (e.g., anti-IgM) is active and used at the optimal concentration and time to induce BTK phosphorylation. |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[23] |
| Poor Antibody Quality | Verify the primary antibody's specificity and activity. Include a positive control cell line or treated sample known to express pBTK. Titrate the primary antibody concentration.[24] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[25] For high molecular weight proteins like BTK, ensure adequate transfer time. |
Problem 3: Unexpected pBTK signal in the presence of saturating concentrations of this compound.
| Possible Cause | Recommended Solution |
| C481S or other resistance mutation | The presence of a C481S mutation changes the inhibitor's binding from irreversible to reversible, which may not be fully effective at inhibiting autophosphorylation.[6] Sequence the BTK gene to confirm. |
| Non-specific Antibody Binding | High background or non-specific bands can be misinterpreted as a positive signal. Optimize blocking conditions and antibody concentrations. Ensure wash steps are thorough.[26] |
| Activation of Bypass Pathways | Although BTK is inhibited, other kinases could be activated and may be cross-reacting with the pBTK antibody if it's not highly specific. |
| Incorrect Drug Concentration | Double-check the calculations and dilutions for your inhibitor to ensure you are using the intended concentration. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for various BTK inhibitors against wild-type (WT) and C481S mutant BTK, providing a comparative view of their potency.
| Inhibitor | Type | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Fold Change in IC50 (C481S/WT) |
| Ibrutinib | Covalent | 0.7 - 2.2 | ~1006 | ~457 - 1437 |
| Acalabrutinib | Covalent | ~3.0 | >1000 | >333 |
| Zanubrutinib | Covalent | <1.0 | - | - |
| Pirtobrutinib | Non-covalent | 1.1 | - | - |
| MK-1026 | Non-covalent | 0.85 | 0.39 | 0.46 |
| WS-11 | Non-covalent | 3.9 | 2.2 | 0.56 |
(Note: IC50 values are compiled from multiple sources and experimental conditions may vary.[7][8][11][16][27] The data for Zanubrutinib and Pirtobrutinib on the C481S mutant were not specified in the provided context.)
Key Experimental Protocols
Protocol 1: Determining IC50 via Cell Viability (CCK-8) Assay
This protocol outlines the steps to assess the sensitivity of a cell line to this compound.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count cells and adjust the concentration to 5 x 10^4 cells/mL in the appropriate culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common starting point is a 2-fold dilution series from a high concentration (e.g., 10 µM).
-
Add the diluted inhibitor to the appropriate wells. Include wells with untreated cells (vehicle control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours until the color develops.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentage against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value. A cell line is often considered resistant if the IC50 increases by more than three-fold compared to the parental line.[28]
-
Protocol 2: Detection of BTK C481S Mutation via Sanger Sequencing
This protocol provides a basic workflow for identifying mutations in the BTK gene. For higher sensitivity, consider high-sensitivity sequencing with blocking oligonucleotides or droplet digital PCR.[29]
-
Genomic DNA Extraction:
-
Isolate genomic DNA from your resistant cell line and the parental (sensitive) cell line using a commercial DNA extraction kit.
-
Quantify the DNA and assess its purity.
-
-
PCR Amplification:
-
Design primers to amplify the region of the BTK gene containing codon 481 (within exon 15).
-
Perform PCR using a high-fidelity polymerase to amplify the target region from the genomic DNA of both resistant and parental cells.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant and parental cell lines with the reference BTK sequence.
-
Analyze the chromatogram at codon 481 to identify any nucleotide changes. A T>A or G>C substitution at the relevant positions would indicate a C481S mutation. The limit of detection for conventional Sanger sequencing is approximately a 20% mutant allele frequency.[29]
-
Protocol 3: Western Blot for BTK Signaling Pathway
This protocol details the analysis of key proteins in the BTK signaling cascade.
-
Cell Lysis:
-
Culture and treat cells as required (e.g., with or without this compound, with or without a stimulant like anti-IgM).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[23]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against pBTK (Tyr223), total BTK, pPLCγ2 (Tyr1217), total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.
-
-
Analysis:
-
Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
-
Visualizations
References
- 1. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mutations Detected in Real World Clinical Sequencing during BTK Inhibitor Treatment in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway [frontiersin.org]
- 11. Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. youtube.com [youtube.com]
- 14. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. oipub.com [oipub.com]
- 22. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 26. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 27. researchgate.net [researchgate.net]
- 28. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. genomictestingcooperative.com [genomictestingcooperative.com]
"BTK inhibitor 10" solubility issues in DMSO
Welcome to the technical support center for BTK inhibitor 10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: this compound has a reported solubility of 50 mg/mL (113.26 mM) in DMSO.[1][2] It is important to note that achieving this concentration often requires sonication to facilitate dissolution.[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous experimental buffer or cell culture medium. Why is this happening and what can I do?
A2: This is a common issue for compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. When the DMSO stock is diluted into an aqueous solution, the inhibitor may crash out of solution as it is no longer in its preferred solvent environment.
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, make intermediate dilutions of your DMSO stock in DMSO, and then add the final, most diluted DMSO stock to your aqueous buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as your assay allows without causing cellular toxicity or other unwanted effects.[2][3] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[2]
-
Pre-addition of DMSO to Medium: Before adding your inhibitor stock, add a volume of pure DMSO to your aqueous medium to match the final desired DMSO concentration. Then, add the inhibitor stock to this pre-conditioned medium with gentle mixing.[3]
-
Use of Co-solvents: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary. Common co-solvents used with DMSO include PEG300, Tween 80, and saline.[4]
Q3: What is the optimal way to store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C for up to one year.[4] For short-term storage (up to one month), -20°C is acceptable.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: Does the quality of DMSO matter for dissolving this compound?
A4: Yes, the quality of the DMSO is crucial. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds and can also lead to their degradation over time.[5] It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solutions.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Solid particles of this compound are visible in the DMSO stock solution. | Incomplete dissolution. | 1. Vortex: Vortex the solution vigorously for 1-2 minutes. 2. Sonicate: Place the vial in an ultrasonic water bath for 10-15 minutes.[1][2] 3. Gentle Warming: Warm the solution in a water bath at 37°C for a short period. Do not exceed 50°C to avoid potential degradation. |
| The inhibitor precipitates immediately upon addition to aqueous media. | The compound's aqueous solubility limit has been exceeded. | 1. Lower the Final Concentration: Your desired experimental concentration may be too high for the compound's aqueous solubility. Try a lower concentration. 2. Increase Final DMSO Concentration: If your experimental system allows, increase the final percentage of DMSO (e.g., from 0.1% to 0.5%).[2] Always include a vehicle control with the same final DMSO concentration. 3. Review Dilution Technique: Refer to the stepwise dilution method in the FAQs. |
| Inconsistent experimental results between different batches of stock solution. | Degradation of the compound or solvent. | 1. Use Fresh DMSO: Always use a fresh, anhydrous grade of DMSO to prepare new stock solutions.[5] 2. Proper Storage: Ensure stock solutions are aliquoted and stored correctly at -80°C to minimize degradation from freeze-thaw cycles.[4] 3. Light Protection: Store the stock solution in a light-protected vial, as some compounds are light-sensitive. |
| Difficulty achieving the reported 50 mg/mL solubility in DMSO. | Suboptimal dissolution conditions or compound purity issues. | 1. Confirm Sonication: Ensure you are using an ultrasonic bath as recommended.[1][2] 2. Verify Compound Information: Double-check the molecular weight and purity of your specific batch of this compound. 3. Contact Supplier: If issues persist, contact the supplier for a certificate of analysis and any specific handling instructions for that batch. |
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2241732-30-7 | [1][4][6][7] |
| Molecular Weight | 441.48 g/mol | [1][4] |
| Solubility in DMSO | 50 mg/mL (113.26 mM) | [1][2] |
| Storage of Powder | -20°C for 3 years | [4] |
| Storage in Solvent | -80°C for 1 year; -20°C for 1 month | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipette
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate for 15-30 minutes, or until the solution is clear and all solid particles have dissolved.[1][2]
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
Objective: To estimate the kinetic solubility of this compound in a specific experimental buffer.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at a high wavelength (e.g., 620 nm)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 198 µL of your experimental aqueous buffer to each well of the 96-well plate.
-
Serial Dilution of Stock: Prepare a serial dilution of your this compound DMSO stock in a separate plate or tubes.
-
Addition of Inhibitor: Using a multichannel pipette, add 2 µL of the serially diluted DMSO stock solutions to the wells containing the aqueous buffer. This will create a range of final inhibitor concentrations with a constant final DMSO concentration (1% in this example). Include a well with 2 µL of pure DMSO as a vehicle control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb light.
-
Data Analysis: Plot the measured turbidity/absorbance against the inhibitor concentration. The concentration at which a significant increase in turbidity is observed above the baseline of the vehicle control is the estimated kinetic solubility limit.
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Optimizing "BTK inhibitor 10" Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of "BTK inhibitor 10" for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of "this compound" and where should I start my concentration range for IC50 determination?
A1: "this compound" is a highly potent inhibitor of Bruton's tyrosine kinase (BTK). A reported IC50 value for this inhibitor is 0.55 nM in a biochemical probe displacement assay.[1][2] Given this high potency, it is recommended to start with a wide range of concentrations, spanning several orders of magnitude, to accurately determine the IC50 in your specific assay. A suggested starting range is from 1 pM to 1 µM.
Q2: I am observing high variability in my IC50 results. What are the potential causes and how can I mitigate this?
A2: High variability in IC50 results can stem from several factors, including inconsistent cell seeding density, variations in incubation times, and issues with compound solubility. To mitigate this, ensure uniform cell seeding in all wells of your assay plate. Use a consistent incubation time for both the compound treatment and the final assay readout. "this compound" should be fully dissolved in a suitable solvent, such as DMSO, and then serially diluted in assay medium to avoid precipitation.
Q3: There is a significant discrepancy between the IC50 value I obtained in a biochemical assay versus a cell-based assay. Is this expected?
A3: Yes, it is common to observe differences in IC50 values between biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the purified BTK enzyme, while cell-based assays are influenced by additional factors such as cell membrane permeability, off-target effects, and cellular metabolism of the inhibitor. An IC50 value from a cellular assay provides a more physiologically relevant measure of the inhibitor's potency.
Q4: My dose-response curve for "this compound" does not have a classic sigmoidal shape. What could be the reason?
A4: An atypical dose-response curve can be caused by several factors. At very high concentrations, the inhibitor might precipitate out of solution or cause non-specific cytotoxicity, leading to a "hook" effect. Conversely, if the starting concentration is not low enough for a potent inhibitor like "this compound," you may not observe the bottom plateau of the curve. Ensure your concentration range is appropriate and that the inhibitor remains soluble at the highest concentration tested.
Data Presentation
Table 1: Reported IC50 Values for Selected BTK Inhibitors
| Inhibitor | Biochemical IC50 (BTK) | Cellular IC50 (Cell Line) | Reference |
| This compound | 0.55 nM | Low nM (unspecified) | [1][2] |
| Ibrutinib | 0.5 nM | Not specified | [3] |
| Acalabrutinib | 2.9 nM (EC50 in PBMCs) | 9.2 nM (EC50 in hWB) | [3] |
| Tirabrutinib | 6.8 nM | Not specified | [3] |
| Nemtabrutinib | 1.4 nM | Not specified | [4] |
Table 2: Recommended Concentration Ranges for IC50 Determination of "this compound"
| Assay Type | Recommended Starting Concentration | Recommended Highest Concentration | Dilution Factor |
| Biochemical Assay | 1 pM | 1 µM | 10-fold |
| Cell-based Assay | 10 pM | 10 µM | 10-fold |
Experimental Protocols
Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol is adapted for a highly potent inhibitor and is based on the general ADP-Glo™ Kinase Assay protocol.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations from 1 pM to 1 µM. It is recommended to perform an initial 100-fold dilution in DMSO, followed by serial 10-fold dilutions in kinase assay buffer.
-
Prepare the BTK enzyme and substrate (e.g., poly(E,Y)4:1) in kinase assay buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted "this compound" or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the BTK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for assessing the effect of "this compound" on the viability of a relevant cancer cell line (e.g., a B-cell lymphoma line).
-
Cell Seeding:
-
Seed a B-cell lymphoma cell line (e.g., TMD8, Jeko-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of "this compound" in culture medium, ranging from 10 pM to 10 µM.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only control) from all readings.
-
Normalize the data by setting the vehicle-treated cells as 100% viability and a control with no cells as 0% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: Experimental workflow for determining the IC50 value of "this compound".
Caption: A decision tree for troubleshooting common issues during IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"BTK inhibitor 10" cytotoxicity in non-malignant cells
Welcome to the technical support center for BTK Inhibitor 10. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its use, with a focus on its effects on non-malignant cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-malignant cells?
A1: Direct cytotoxicity data for this compound in a wide range of non-malignant cells is not extensively published. However, as a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, its cytotoxic profile in non-malignant cells is expected to be favorable. For context, other highly selective BTK inhibitors like acalabrutinib have demonstrated low levels of induced cell death in non-malignant lymphocytes. One study noted that acalabrutinib treatment led to less than 15% cell death in chronic lymphocytic leukemia (CLL) cells, with only a 3% to 6% higher rate of cell death observed with the less selective inhibitor, ibrutinib, suggesting minimal impact on non-malignant counterparts.[1]
Q2: I am observing higher-than-expected cytotoxicity in my non-malignant control cell line. What could be the cause?
A2: Several factors could contribute to this observation. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common reasons include off-target effects, incorrect compound concentration, issues with cell culture conditions, or problems with the cytotoxicity assay itself.
Q3: What are the known off-target effects of selective BTK inhibitors?
A3: While this compound is designed for high selectivity, off-target kinase inhibition can still occur, potentially leading to unintended cellular effects. More selective second-generation BTK inhibitors like acalabrutinib and zanubrutinib were developed to minimize the off-target effects seen with the first-generation inhibitor, ibrutinib, which is known to inhibit other kinases such as ITK, TEC, and EGFR family kinases.[2][3] Reduced off-target activity generally correlates with a better safety profile and lower potential for cytotoxicity in non-malignant cells.[4]
Q4: How does this compound impact downstream signaling in cells?
A4: BTK is a key component of the B-cell receptor (BCR) signaling pathway.[5] Inhibition of BTK blocks the phosphorylation of its primary substrate, phospholipase Cγ2 (PLCγ2).[6][7][8] This, in turn, prevents the activation of downstream signaling cascades, including the MAP kinase pathway (e.g., ERK) and the NF-κB pathway, which are crucial for B-cell proliferation and survival.[6][7]
Quantitative Data Summary
As specific cytotoxicity data for this compound in non-malignant cells is limited, the following table provides representative data from other highly selective BTK inhibitors, Acalabrutinib and Zanubrutinib, to offer an indication of expected performance. It is important to note that these values are for on-target (BTK) and key off-target kinases and do not represent direct cell viability IC50s, which are often much higher for non-malignant cells.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Acalabrutinib | BTK | 5.1 | Biochemical Assay | [9] |
| ITK | >1000 | Biochemical Assay | [2] | |
| TEC | >1000 | Biochemical Assay | [2] | |
| Zanubrutinib | BTK | <1 | Biochemical Assay | [10] |
| ITK | 67 | Biochemical Assay | [10] | |
| TEC | >1000 | Biochemical Assay | [10] |
Note: The lower the IC50 value, the more potent the inhibition. Higher IC50 values for off-target kinases indicate greater selectivity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Toxicity of BTK Inhibitor 10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo toxicity with the investigational Bruton's tyrosine kinase (BTK) inhibitor, BTK inhibitor 10. Given that specific toxicity data for "this compound" is not extensively published, this guide is based on the well-documented class-wide toxicities of BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common in vivo toxicities associated with BTK inhibitors?
A1: BTK inhibitors as a class are associated with a range of in vivo toxicities, which can be mediated by on-target inhibition of BTK in non-malignant cells or off-target inhibition of other kinases.[1][2][3] Common adverse effects observed in preclinical and clinical studies include:
-
Cardiotoxicity: Atrial fibrillation, hypertension, ventricular arrhythmias, and heart failure are significant concerns, particularly with first-generation inhibitors like ibrutinib.[4][5][6] These effects are often linked to off-target inhibition of kinases such as C-terminal Src kinase (CSK).[7][8]
-
Hemorrhage and Bleeding: Increased risk of bleeding and bruising is a known class effect, related to the role of BTK and TEC kinases in platelet function.[1][2][6]
-
Gastrointestinal Issues: Diarrhea is a frequently reported side effect.[1][2]
-
Skin Toxicities: Rashes and other skin-related issues can occur, sometimes due to off-target effects on the epidermal growth factor receptor (EGFR).[4][9]
-
Infections: Impaired immune function due to BTK inhibition can lead to an increased susceptibility to infections.[1][2]
-
Musculoskeletal Effects: Arthralgia (joint pain) has been reported with some BTK inhibitors.[1][10]
Q2: How can I determine if the observed toxicity is on-target or off-target?
A2: Differentiating between on-target and off-target toxicity is a critical step in troubleshooting. Here is a suggested workflow:
DOT Script for On-Target vs. Off-Target Toxicity Workflow
Caption: Workflow for differentiating on-target vs. off-target toxicity.
Q3: What are the initial steps to mitigate observed in vivo toxicity?
A3: When unacceptable toxicity is observed, a systematic approach is necessary.
-
Confirm the Finding: Repeat the experiment with a sufficient number of animals to ensure the toxicity is real and reproducible.
-
Dose Reduction: The most immediate step is to perform a dose-response study to identify a maximum tolerated dose (MTD).
-
Refine the Dosing Schedule: Consider alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while reducing cumulative exposure and toxicity.[11]
-
Supportive Care: Implement appropriate supportive care measures based on the observed toxicity (e.g., hydration for renal toxicity, anti-diarrheal agents).
Troubleshooting Guides
Guide 1: Investigating Unexpected Mortality
| Observed Issue | Potential Cause | Recommended Action |
| Sudden death in a subset of animals shortly after dosing. | Acute Cardiotoxicity: Ventricular arrhythmia is a known risk with some BTK inhibitors.[5] | 1. Immediate Necropsy: Perform a thorough necropsy with a focus on cardiovascular and pulmonary systems. 2. ECG Monitoring: In a follow-up study, incorporate telemetry or ECG monitoring to assess cardiac function post-dosing. 3. Histopathology: Analyze heart tissue for any signs of acute damage. |
| Mortality occurring after several days or weeks of treatment. | Cumulative Organ Toxicity: Could be related to liver, kidney, or cardiac damage. Immunosuppression: Leading to opportunistic infections.[1][2] | 1. Clinical Pathology: Conduct regular blood draws for complete blood counts (CBC) and serum chemistry to monitor organ function. 2. Necropsy and Histopathology: At the end of the study (or upon unscheduled death), perform a full necropsy and histopathological analysis of major organs. 3. Microbiological Screening: Screen for common pathogens if immunosuppression is suspected. |
Guide 2: Managing Cardiotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| Hypertension noted during routine monitoring. | On- or Off-Target Vascular Effects: A known class effect of BTK inhibitors.[4][5][6] | 1. Confirm with Telemetry: Use telemetry for continuous and accurate blood pressure monitoring. 2. Dose-Response Evaluation: Determine if the hypertension is dose-dependent. 3. Investigate Mechanism: Consider studies to assess effects on vascular tone and nitric oxide pathways.[6] |
| Evidence of atrial fibrillation on ECG. | Off-Target Inhibition of CSK: A likely mechanism for ibrutinib-induced atrial fibrillation.[7][8] | 1. In Vitro Kinase Assay: Screen this compound against a panel of kinases, including CSK, to assess its selectivity. 2. Structure-Activity Relationship (SAR) Studies: If CSK inhibition is confirmed, medicinal chemistry efforts can be directed to modify the structure and improve selectivity. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 6-8 weeks.
-
Group Allocation: Assign animals to at least 5 dose groups (including vehicle control) with a minimum of 5 animals per sex per group. Doses should be selected based on preliminary efficacy studies, with escalating doses.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) daily for 14-28 days.
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity twice daily.
-
Body Weight: Measure body weight daily for the first week, then twice weekly.
-
Food Consumption: Measure weekly.
-
-
Terminal Procedures:
-
Blood Collection: At termination, collect blood for CBC and serum chemistry analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs (liver, kidneys, spleen, heart, etc.).
-
Histopathology: Preserve major organs in 10% neutral buffered formalin for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >10% body weight loss, significant clinical signs of toxicity, or mortality.
Protocol 2: In Vitro Kinase Selectivity Profiling
-
Assay Format: Utilize a reputable contract research organization (CRO) or an in-house platform that offers a broad panel of kinase assays (e.g., >400 kinases).
-
Inhibitor Concentration: Test this compound at a fixed concentration (e.g., 1 µM) in the initial screen to identify potential off-target hits (typically defined as >50% inhibition).
-
IC50 Determination: For any kinases that are significantly inhibited in the primary screen, perform follow-up dose-response assays to determine the IC50 value.
-
Data Analysis: Compare the IC50 for BTK with the IC50 values for off-target kinases. A selectivity ratio of >100-fold is generally desired. Pay close attention to kinases known to be involved in toxicities observed with other BTK inhibitors (e.g., CSK, EGFR, TEC, ITK).[1][4]
Signaling Pathway and Logic Diagrams
DOT Script for BTK Signaling Pathway
References
- 1. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. ajmc.com [ajmc.com]
- 5. Cardiovascular Toxicities of BTK Inhibitors in Chronic Lymphocytic Leukemia: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. [vivo.weill.cornell.edu]
- 11. m.youtube.com [m.youtube.com]
"BTK inhibitor 10" degradation and half-life in culture
Technical Support Center: BTK Inhibitor 10
Disclaimer: "this compound" is a designation for a representative covalent Bruton's tyrosine kinase (BTK) inhibitor used here for illustrative purposes. The data, protocols, and troubleshooting guides provided are general and should be adapted for your specific molecule and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for a covalent BTK inhibitor-target complex in cell culture?
A1: Once a covalent inhibitor like this compound forms a bond with its target (BTK), the inhibition is irreversible. The duration of drug action is no longer determined by the inhibitor's half-life in the medium, but rather by the degradation and resynthesis rate of the BTK protein itself.[1] The cell eliminates the inhibitor-bound BTK protein primarily through the ubiquitin-proteasome system. Some studies have shown that covalent inhibitors can induce the degradation of BTK, which is often mediated by the proteasome.[2]
Q2: How is the "half-life" of a covalent BTK inhibitor determined in a cellular context?
A2: The relevant "half-life" for a covalent inhibitor is the half-life of the target protein, as this dictates the time required to recover BTK activity. This is measured by determining the rate of BTK protein degradation and synthesis. Common methods include pulse-chase assays, cycloheximide chase followed by Western blotting, and cellular thermal shift assays (CETSA) to measure target engagement over time.[3][4]
Q3: Does this compound itself degrade in cell culture medium?
A3: Like any small molecule, this compound will have a chemical stability profile in aqueous culture medium. This can be influenced by factors such as pH, temperature, and media components. However, for a potent covalent inhibitor, its chemical stability in the medium is often less biologically relevant than the turnover rate of its target protein, BTK, once the covalent bond has formed.
Q4: Can the covalent binding of an inhibitor affect the degradation rate of the BTK protein?
A4: Yes, some covalent inhibitors have been shown to induce the degradation of their target kinase.[2] This can be a consequence of the conformational changes in the BTK protein upon inhibitor binding, which may lead to its recognition by the cellular protein degradation machinery, such as the ubiquitin-proteasome pathway.[2]
Troubleshooting Guides
Problem 1: Inconsistent BTK protein levels after treatment with this compound.
-
Possible Cause: Inconsistent inhibition of new protein synthesis. If using a protein synthesis inhibitor like cycloheximide, its activity can be variable depending on the cell line and experimental conditions.
-
Troubleshooting Step: Ensure the concentration and incubation time of the protein synthesis inhibitor are optimized for your cell line. Confirm its effectiveness by measuring the incorporation of labeled amino acids or by monitoring the level of a known short-lived protein.
Problem 2: Rapid recovery of BTK signaling despite treatment with a covalent inhibitor.
-
Possible Cause 1: High rate of BTK protein synthesis in the cell line being used. Some cancer cell lines may have a very rapid protein turnover rate.
-
Troubleshooting Step 1: Measure the baseline half-life of BTK protein in your specific cell line using a cycloheximide chase experiment before inhibitor treatment.
-
Possible Cause 2: The inhibitor is not effectively engaging the target. This could be due to issues with compound solubility, cell permeability, or efflux.
-
Troubleshooting Step 2: Confirm target engagement using a technique like a cellular thermal shift assay (CETSA) or by using a fluorescently labeled probe that competes for the same binding site.[1]
Problem 3: Discrepancy between biochemical potency (IC50) and cellular activity.
-
Possible Cause: The biochemical assay measures the direct inhibition of the enzyme, while the cellular assay is influenced by many other factors such as cell permeability, efflux pumps, and off-target effects. For covalent inhibitors, the time-dependency of the covalent bond formation is also a critical factor.[5]
-
Troubleshooting Step: Perform time-dependent cellular assays to determine the rate of target inhibition. Also, consider using cell lines with known resistance mechanisms (e.g., mutations in the BTK binding site) as controls.[6]
Quantitative Data Summary
Since "this compound" is a representative compound, the following table provides a template for summarizing experimental data on BTK protein turnover, which dictates the duration of action for a covalent inhibitor.
| Cell Line | Experimental Condition | Method | BTK Protein Half-Life (t½) | Reference |
| Ramos (B-cell lymphoma) | Baseline (no treatment) | Cycloheximide Chase & Western Blot | Enter experimental data | Cite source |
| MM1S (Multiple Myeloma) | Baseline (no treatment) | Cycloheximide Chase & Western Blot | Enter experimental data | Cite source |
| Ramos (B-cell lymphoma) | Treated with 1 µM this compound | Pulse-Chase with ¹³C₆-Lysine & MS | Enter experimental data | Cite source |
| HEK293T (overexpressing BTK) | Baseline (no treatment) | Dendra2-BTK fusion & photobleaching | Enter experimental data | [7] |
Experimental Protocols
Protocol 1: Determination of BTK Protein Half-Life using Cycloheximide Chase and Western Blot
This protocol is designed to measure the degradation rate of endogenous BTK protein.
-
Cell Culture: Plate your cells of interest (e.g., Ramos cells) at a sufficient density to allow for multiple time points. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to inhibit protein synthesis. This concentration may need to be optimized for your specific cell line.
-
Time Course: Collect cell pellets at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Lysis: Wash the cell pellets with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control at each time point.
-
Normalize the BTK band intensity to the loading control.
-
Plot the normalized BTK intensity versus time. The time point at which the BTK intensity is reduced by 50% is the half-life (t½) of the protein.
-
Visualizations
BTK Signaling Pathway
This diagram illustrates the central role of BTK in B-cell receptor (BCR) signaling and the point of inhibition. BTK is a key kinase downstream of the BCR, and its activation leads to the activation of PLCγ2, which in turn triggers downstream pathways like NF-κB, promoting cell proliferation and survival.[8][9][10]
References
- 1. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the overall rate of protein breakdown in cells and the contributions of the ubiquitin-proteasome and autophagy-lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
improving bioavailability of "BTK inhibitor 10" in animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with "BTK inhibitor 10" in preclinical animal studies, with a focus on overcoming challenges related to oral bioavailability.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We are observing very low and highly variable plasma exposure of this compound in our rodent pharmacokinetic (PK) studies after oral dosing. What are the likely causes and how can we improve it?
A1: Low and variable oral exposure is a common challenge for poorly soluble compounds like many kinase inhibitors. The primary causes are typically poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract.[1][2] High variability between animals can also be exacerbated by these factors.[1][2]
Recommended Actions:
-
Characterize Physicochemical Properties: Confirm the compound's solubility in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF). This will help determine if the issue is pH-dependent solubility.[1][3] Many tyrosine kinase inhibitors are weak bases with pH-dependent solubility.[4]
-
Implement an Enabling Formulation Strategy: Moving beyond a simple suspension in a vehicle like 0.5% methylcellulose is often necessary. We recommend screening several formulation approaches in parallel. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can significantly enhance solubility and dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5]
-
Nanosuspensions: Reducing particle size to the nanometer range increases the surface area for dissolution.[4][6]
-
The following workflow can guide your formulation screening efforts.
Q2: Our dosing formulation for this compound appears cloudy and we suspect the compound is precipitating in the dosing vehicle. What can we do?
A2: This indicates that the drug concentration exceeds its solubility in the chosen vehicle, which will lead to inaccurate dosing and variable absorption.
Recommended Actions:
-
Reduce Concentration: The simplest approach is to lower the drug concentration if the dose volume is acceptable for the animal size.
-
Use a Co-solvent System: For a suspension, adding a small percentage of a solubilizing agent (e.g., Solutol HS 15, Kolliphor RH 40) can help maintain drug dispersion.
-
Switch to a Solubilizing Formulation: If precipitation is a persistent issue, it is a strong indicator that a simple suspension is inadequate. Prioritize the development of a lipid-based formulation or an amorphous solid dispersion where the drug is molecularly dissolved.[3][5]
Q3: We have selected a lead formulation but still see significant inter-animal variability in our PK results. How can we troubleshoot this?
A3: High inter-animal variability, even with an improved formulation, can stem from several factors. Low bioavailability itself is often associated with higher variability.[1][2]
Recommended Actions:
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period (e.g., 4-6 hours) before dosing, as food can significantly impact the absorption of many drugs.
-
Dosing Technique: Confirm that the oral gavage technique is consistent and accurate, delivering the full dose to the stomach without causing undue stress.
-
Animal Health: Use healthy, age- and weight-matched animals from a reputable supplier.
-
-
Evaluate Drug-Food Effect: Conduct a small pilot study in fed animals to understand the impact of food on your formulation's performance.
-
Consider a Different Animal Strain/Species: While less common for initial screening, different rodent strains or species can exhibit metabolic and physiological differences that affect drug absorption.
Below is a decision tree to help troubleshoot sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7][8] By inhibiting BTK, the compound blocks downstream signaling cascades involving PLCγ2, NF-κB, and MAPK, which are often chronically active in B-cell malignancies.[9][10][11]
Q2: What are some example formulations we can use for initial in vivo screening?
A2: Below are three starting point formulations for improving the bioavailability of this compound. The optimal choice will depend on the specific properties of the compound.
| Formulation Type | Example Composition (w/w) | Key Advantages |
| Simple Suspension | 0.5% Na-CMC, 0.1% Tween 80 in water | Simple to prepare, good for initial baseline assessment. |
| Lipid-Based (SEDDS) | 30% Corn Oil (long-chain triglyceride)30% Glyceryl Monolinoleate (surfactant)30% Kolliphor EL (solubilizer)10% Ethanol (co-solvent) | Presents drug in a solubilized state, enhances lymphatic uptake.[5] |
| Amorphous Dispersion | 25% BTK Inhibitor 1075% PVP-VA (e.g., Kollidon® VA 64) | Significantly increases apparent solubility and dissolution rate.[3] |
Q3: What would a typical oral pharmacokinetic (PK) study design in rats look like?
A3: A standard study design to compare different formulations is outlined below. An intravenous (IV) dose group is crucial for determining the absolute oral bioavailability (F%).
| Parameter | Recommendation |
| Species/Strain | Sprague-Dawley or Wistar Rats |
| Animals/Group | n = 3-5 (male) |
| Body Weight | 200-250 g |
| Fasting | 4-6 hours pre-dose, food returned 4 hours post-dose |
| Dose Groups | Group 1: IV bolus (e.g., 1 mg/kg in 20% Solutol/80% Saline)Group 2: Oral Gavage - Vehicle ControlGroup 3: Oral Gavage - Formulation A (e.g., 10 mg/kg)Group 4: Oral Gavage - Formulation B (e.g., 10 mg/kg) |
| Blood Sampling | IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hrOral: 0.25, 0.5, 1, 2, 4, 8, 24 hr |
| Sample Matrix | Plasma (with K2EDTA anticoagulant) |
| Bioanalysis | LC-MS/MS |
Data Presentation: Hypothetical PK Study Results
The table below illustrates hypothetical data from a rat PK study comparing different formulations of this compound at a 10 mg/kg oral dose, with a 1 mg/kg IV dose for reference.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (F%) |
| IV Bolus | 1 | - | - | 1,500 | 100% |
| Suspension | 10 | 125 ± 45 | 2.0 | 950 ± 310 | 6.3% |
| SEDDS | 10 | 650 ± 180 | 1.0 | 4,800 ± 1150 | 32.0% |
| ASD | 10 | 980 ± 250 | 0.5 | 6,150 ± 1400 | 41.0% |
Data are presented as mean ± standard deviation. Bioavailability (F%) calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
As shown, both the SEDDS and ASD formulations dramatically improved drug exposure compared to the simple suspension, with the ASD providing the highest bioavailability in this hypothetical example.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Weigh 100 mg of this compound and 300 mg of Kollidon® VA 64 (polymer) into a glass vial.
-
Add a suitable solvent (e.g., 10 mL of a 1:1 mixture of dichloromethane and methanol) to fully dissolve both components. Vortex until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator (rotovap) at 40°C under reduced pressure until a thin, clear film is formed.
-
Final Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.
-
Collection and Milling: Carefully scrape the dried ASD film from the flask. Gently mill the material into a fine powder using a mortar and pestle.
-
Reconstitution for Dosing: For dosing, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) to the desired concentration just prior to administration.
Protocol 2: Rat Oral Pharmacokinetic Study
-
Acclimation: Allow animals to acclimate for at least 3 days upon arrival. House in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Fasting: Fast animals for 4-6 hours before dosing. Water remains available at all times.
-
Dosing:
-
Record the body weight of each animal immediately before dosing to calculate the exact volume needed.
-
Oral (PO): Administer the formulation via oral gavage. A typical dose volume is 5-10 mL/kg.
-
Intravenous (IV): Administer the IV formulation via a tail vein bolus injection. A typical dose volume is 1-2 mL/kg.
-
-
Blood Collection:
-
At each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect approximately 100-150 µL of whole blood from the saphenous or submandibular vein into K2EDTA-coated microcentrifuge tubes.
-
Keep samples on ice.
-
-
Plasma Processing:
-
Within 30 minutes of collection, centrifuge the blood samples at 2,000-3,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled tube.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.
-
Use the resulting concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lonza.com [lonza.com]
- 4. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bruton-tyrosine-kinase-btk-and-its-role-in-b-cell-malignancy - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
addressing batch-to-batch variability of "BTK inhibitor 10"
This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues researchers, scientists, and drug development professionals may encounter when working with "BTK inhibitor 10," with a specific focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of "this compound" between different batches. What are the potential causes?
A1: Batch-to-batch variability in the potency (IC50) of a small molecule inhibitor like "this compound" can stem from several factors during chemical synthesis and quality control. These include:
-
Purity Profile: The percentage of the active pharmaceutical ingredient (API) can vary. Even small differences in purity can impact the effective concentration.
-
Impurity Profile: The presence of different types or levels of impurities can affect the compound's activity. Some impurities may have off-target effects or even partially inhibit the target enzyme.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubility and dissolution rates, which can affect its apparent activity in cellular assays.[1]
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can interfere with biological assays.
Q2: How can we confirm the identity and purity of a new batch of "this compound"?
A2: It is highly recommended to perform in-house quality control on each new batch. Standard analytical techniques to confirm the identity, purity, and integrity of the compound include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Powder X-ray Diffraction (PXRD): To identify the polymorphic form of the solid compound.
Q3: Our current batch of "this compound" shows lower than expected inhibition of BTK phosphorylation in our cellular assay. What should we investigate?
A3: If you observe reduced inhibition of BTK phosphorylation, consider the following troubleshooting steps:
-
Confirm Compound Integrity: As a first step, verify the identity and purity of your current batch of "this compound" using the analytical methods mentioned in Q2.
-
Re-evaluate Stock Solution: Ensure that the stock solution was prepared correctly and has been stored properly to prevent degradation. It is good practice to prepare fresh stock solutions from the solid compound for critical experiments.
-
Cellular Assay Variability: Investigate for potential variability in your cellular assay. This can include differences in cell passage number, cell density at the time of treatment, or variations in the activation stimulus.
-
Reagent Consistency: Ensure the consistency of all reagents used in the assay, including antibodies, buffers, and substrates.
-
Assay Protocol Adherence: Review the experimental protocol to ensure it was followed precisely. Even minor deviations in incubation times or temperatures can impact the results.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a structured approach to identifying and resolving issues related to the inconsistent performance of "this compound."
Table 1: Hypothetical Batch-to-Batch Variability Data for "this compound"
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (HPLC) | 99.5% | 97.2% | 99.6% | ≥ 98.0% |
| Major Impurity 1 | 0.2% | 1.5% | 0.1% | ≤ 0.5% |
| Major Impurity 2 | 0.1% | 0.8% | 0.1% | ≤ 0.5% |
| IC50 (Kinase Assay) | 5.2 nM | 15.8 nM | 4.9 nM | ≤ 10 nM |
| IC50 (Cellular Assay) | 55 nM | 250 nM | 52 nM | ≤ 100 nM |
This table illustrates how variations in purity and impurity profiles can correlate with differences in observed potency in both biochemical and cellular assays.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting batch-to-batch variability.
Caption: Troubleshooting workflow for batch-to-batch variability.
BTK Signaling Pathway
Understanding the mechanism of action of "this compound" requires knowledge of the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key component of the B-cell receptor (BCR) signaling cascade.[2]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for "this compound" IC50 Determination
This protocol describes a method to determine the in vitro potency of "this compound" by measuring the incorporation of radiolabeled phosphate into a substrate peptide.[3]
Materials:
-
Recombinant human BTK enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
"this compound" serial dilutions
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant BTK enzyme, and the peptide substrate.
-
Add serial dilutions of "this compound" or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Western Blotting for Phospho-BTK (pY223) in Cellular Assays
This protocol is for assessing the ability of "this compound" to inhibit BTK autophosphorylation at tyrosine 223 (pY223) in a cellular context.[2][4][5]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
"this compound"
-
BCR activator (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or recover overnight.
-
Pre-treat the cells with various concentrations of "this compound" or DMSO for 1-2 hours.
-
Stimulate the cells with a BCR activator (e.g., anti-IgM) for a short period (e.g., 10 minutes) to induce BTK phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total BTK antibody.
Protocol 3: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
Suspension or adherent B-cell line
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
"this compound" serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in an opaque-walled 96-well plate.
-
Add serial dilutions of "this compound" or DMSO to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Western blot analysis [bio-protocol.org]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: The Impact of BTK Inhibitor 10 on T-Cell Function
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of BTK Inhibitor 10 on T-cell function. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your research on the impact of this compound on T-cell function.
Q1: We observe decreased T-cell proliferation in our co-culture experiments with B-cells and T-cells treated with this compound. How can we determine if this is a direct effect on T-cells or an indirect effect mediated by B-cells?
A1: This is a critical question, as BTK inhibitors can affect T-cell proliferation both directly (off-target effects) and indirectly (by altering B-cell antigen presentation). Here’s a troubleshooting workflow:
-
Run parallel experiments:
-
T-cells alone: Culture purified T-cells with this compound and a standard T-cell stimulus (e.g., anti-CD3/CD28 beads). This will reveal any direct inhibitory effects on T-cell proliferation.
-
B-cell-depleted PBMC culture: Use peripheral blood mononuclear cells (PBMCs) from which B-cells have been removed. Treat with this compound and a T-cell stimulus. A decrease in T-cell proliferation here would also point towards a direct effect on T-cells or other accessory cells, but not B-cells.[1]
-
B-cell and T-cell co-culture: Your original experimental setup.
-
-
Analyze B-cell activation markers: In your co-culture, use flow cytometry to assess the expression of co-stimulatory molecules like CD80 and CD86 on B-cells. BTK inhibition can downregulate these markers, impairing the B-cells' ability to activate T-cells.[1]
-
Consider inhibitor selectivity: this compound may have off-target activity against other Tec family kinases expressed in T-cells, such as Interleukin-2-inducible T-cell kinase (ITK). Inhibition of ITK is known to directly impair T-cell proliferation and function.[2] Less selective BTK inhibitors are more likely to have direct effects on T-cells.
Q2: Our cytokine release assay (ELISA) shows a significant reduction in pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) after treatment with this compound. What is the likely mechanism?
A2: The reduction in pro-inflammatory cytokines can be attributed to several mechanisms:
-
Indirect effects via B-cells: BTK inhibition can diminish the capacity of B-cells to act as antigen-presenting cells (APCs), leading to reduced T-cell activation and subsequent cytokine production.[1] This is often associated with a decrease in B-cell metabolism.[1]
-
Direct effects on T-cell subsets: Off-target inhibition of ITK by less selective BTK inhibitors can directly suppress T-cell cytokine production.[2] For instance, some BTK inhibitors have been shown to decrease the differentiation of Th1 and Th17 cells, which are major producers of IFN-γ and IL-17, respectively.
-
Modulation of the Th1/Th2 balance: Some BTK inhibitors can skew the T-cell response towards a Th2 phenotype, which is characterized by the production of anti-inflammatory cytokines, while suppressing Th1 responses.
To investigate further, you can perform intracellular cytokine staining (ICS) followed by flow cytometry on purified T-cells to assess direct effects on cytokine production by specific T-cell subsets (e.g., CD4+ and CD8+).
Q3: We are observing unexpected T-cell activation or even increased proliferation at certain concentrations of this compound. Is this a known phenomenon?
A3: While counterintuitive, some studies have reported that certain BTK inhibitors might enhance T-cell function under specific conditions. This could be due to:
-
Inhibition of immunosuppressive cells: BTK is also expressed in myeloid-derived suppressor cells (MDSCs). Inhibition of BTK in these cells could reduce their immunosuppressive activity, leading to enhanced T-cell responses.
-
Complex off-target effects: The kinase selectivity profile of this compound is crucial. Inhibition of other kinases could lead to unforeseen signaling outcomes in T-cells.
-
Dose-dependent effects: Some inhibitors may exhibit biphasic dose-responses, where low concentrations could have different effects compared to high concentrations.
It is recommended to perform a full dose-response curve and carefully characterize the phenotype of the responding T-cells using flow cytometry.
Q4: How can we control for solvent (e.g., DMSO) effects in our T-cell function assays?
A4: A vehicle control is essential in all experiments involving BTK inhibitors, which are often dissolved in DMSO.
-
Include a vehicle-only control group: This group should receive the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in the experiment.
-
Maintain consistent solvent concentration: If you are testing a range of inhibitor concentrations, ensure that the final concentration of the solvent is the same across all wells, including the untreated control (by adding pure solvent).
-
Check for solvent toxicity: High concentrations of DMSO can be toxic to cells. It is advisable to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell types and assay duration.
Data Summary
The following tables summarize hypothetical quantitative data for "this compound" to provide a reference for expected experimental outcomes.
Table 1: In Vitro IC50 Values for this compound
| Kinase Target | IC50 (nM) |
| BTK | 1.5 |
| ITK | 150 |
| TEC | 200 |
| EGFR | >1000 |
| JAK3 | >1000 |
This table illustrates the selectivity profile of a hypothetical BTK inhibitor. A higher IC50 value indicates lower potency (less inhibition).
Table 2: Effect of this compound on T-Cell Proliferation (72h)
| Treatment Condition | T-Cell Proliferation Index (CFSE) |
| T-cells + anti-CD3/CD28 (Control) | 4.5 ± 0.3 |
| T-cells + anti-CD3/CD28 + this compound (1 µM) | 4.2 ± 0.4 |
| B-cells + T-cells + Antigen (Control) | 3.8 ± 0.5 |
| B-cells + T-cells + Antigen + this compound (1 µM) | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation. A lower proliferation index indicates less cell division.
Table 3: Effect of this compound on Cytokine Production (48h)
| Cytokine | Treatment Condition | Concentration (pg/mL) |
| IFN-γ | B-cells + T-cells + Antigen (Control) | 1250 ± 150 |
| IFN-γ | B-cells + T-cells + Antigen + this compound (1 µM) | 350 ± 50 |
| IL-10 | B-cells + T-cells + Antigen (Control) | 400 ± 75 |
| IL-10 | B-cells + T-cells + Antigen + this compound (1 µM) | 380 ± 60 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol details the steps to measure T-cell proliferation in response to stimulation in the presence of this compound.
Materials:
-
Purified human T-cells and B-cells
-
RPMI-1640 medium with 10% FBS
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
This compound (and vehicle control, e.g., DMSO)
-
T-cell stimulus (e.g., anti-CD3/CD28 beads or specific antigen)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Label T-cells with CFSE:
-
Resuspend purified T-cells at 1 x 10^6 cells/mL in pre-warmed serum-free RPMI.
-
Add CFSE to a final concentration of 1 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Set up cell cultures:
-
Plate 1 x 10^5 CFSE-labeled T-cells per well in a 96-well plate.
-
For co-culture experiments, add 1 x 10^5 B-cells per well.
-
Add this compound at the desired concentrations. Include a vehicle-only control.
-
Add the T-cell stimulus.
-
Bring the final volume in each well to 200 µL with complete RPMI medium.
-
-
Incubate:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single T-cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes how to measure the concentration of secreted cytokines in the supernatant of T-cell cultures.
Materials:
-
Cell culture supernatants from your experiment (see Protocol 1)
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ)
-
ELISA plate reader
Procedure:
-
Collect Supernatants:
-
After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plates.
-
Carefully collect the supernatants without disturbing the cell pellet. Store at -80°C if not used immediately.
-
-
Perform ELISA:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and your experimental supernatants.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Read Plate and Analyze Data:
-
Read the absorbance on an ELISA plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in your samples.
-
Protocol 3: Flow Cytometry for T-Cell Activation Markers
This protocol outlines the procedure for staining and analyzing T-cell activation markers.
Materials:
-
Cells from your experiment
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and activation markers (e.g., anti-CD25, anti-CD69, anti-HLA-DR)
-
Viability dye
-
Flow cytometer
Procedure:
-
Harvest and Wash Cells:
-
Harvest cells from your culture plate and transfer to FACS tubes.
-
Wash the cells with flow cytometry staining buffer.
-
-
Stain for Surface Markers:
-
Resuspend the cells in the antibody cocktail containing antibodies for your markers of interest and the viability dye.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Wash and Fix (Optional):
-
Wash the cells twice with staining buffer.
-
If you are not acquiring the samples immediately, you can fix them with a suitable fixation buffer (e.g., 1% paraformaldehyde).
-
-
Acquire and Analyze:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single T-cell populations (e.g., CD3+CD4+ or CD3+CD8+) and analyze the expression levels of the activation markers.
-
Visualizations
Caption: Simplified BTK signaling pathway in B-cells and the point of intervention for this compound.
Caption: General experimental workflow for assessing the impact of this compound on T-cell function.
Caption: Logical diagram illustrating the direct and indirect mechanisms of this compound's impact on T-cell function.
References
Validation & Comparative
Comparative Guide: A Preclinical Evaluation of a Novel BTK Inhibitor Versus Ibrutinib in Chronic Lymphocytic Leukemia (CLL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical comparison of a novel Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as "BTK inhibitor 10," against the first-in-class BTK inhibitor, ibrutinib, in the context of Chronic Lymphocytic Leukemia (CLL) cell lines. The methodologies and data presentation formats are based on established practices for evaluating BTK inhibitors.
Introduction to BTK Inhibition in CLL
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] In CLL, the BCR pathway is often constitutively active, leading to uncontrolled growth of malignant B-cells.[2][3][4] BTK inhibitors block this pathway, thereby inducing apoptosis and inhibiting the proliferation of cancerous cells.[3][5][6]
Ibrutinib was the first BTK inhibitor to be approved for the treatment of CLL.[1][7] It forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to irreversible inhibition.[1][5] While highly effective, ibrutinib can have off-target effects due to its interaction with other kinases, which can lead to adverse events.[8][9][10] Newer generations of BTK inhibitors have been developed to improve selectivity and reduce these off-target effects.[10][11][12] This guide outlines the necessary preclinical experiments to characterize and compare a novel BTK inhibitor, "this compound," with ibrutinib.
Comparative Experimental Data
The following table summarizes the key quantitative data points that should be generated to compare the preclinical efficacy and selectivity of "this compound" and ibrutinib in CLL cell lines.
| Parameter | Experiment | Cell Line(s) | "this compound" (IC50/EC50 in nM) | Ibrutinib (IC50/EC50 in nM) |
| Potency | Cell Viability Assay | MEC-1, OSU-CLL | [Insert Data] | [Insert Data] |
| BTK Target Engagement | Primary CLL Cells | [Insert Data] | [Insert Data] | |
| Apoptosis Induction | Annexin V/PI Staining | MEC-1, OSU-CLL | [Insert Data] | [Insert Data] |
| Downstream Signaling Inhibition | Western Blot (pBTK, pPLCγ2, pERK) | MEC-1, OSU-CLL | [Insert Data] | [Insert Data] |
| Off-Target Kinase Inhibition | Kinase Panel Screening | (In vitro) | [Insert Data] | [Insert Data] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the comparative analysis.
Caption: BTK Signaling Pathway in CLL and the inhibitory action of BTK inhibitors.
Caption: Experimental workflow for comparing "this compound" and ibrutinib.
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" and ibrutinib on the viability of CLL cell lines.
Methodology:
-
Cell Culture: Culture CLL cell lines (e.g., MEC-1, OSU-CLL) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of "this compound" and ibrutinib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay
Objective: To quantify the induction of apoptosis in CLL cell lines following treatment with "this compound" and ibrutinib.
Methodology:
-
Cell Culture and Treatment: Culture and treat CLL cells with equimolar concentrations (e.g., IC50 and 5x IC50) of "this compound" and ibrutinib for 48 hours.
-
Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Downstream Signaling
Objective: To assess the inhibitory effect of "this compound" and ibrutinib on the phosphorylation of BTK and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Treat CLL cells with "this compound" and ibrutinib at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated BTK (pBTK), total BTK, phosphorylated PLCγ2 (pPLCγ2), total PLCγ2, phosphorylated ERK (pERK), and total ERK. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This guide provides a structured approach for the preclinical comparison of a novel BTK inhibitor, "this compound," with the established drug ibrutinib in CLL cell lines. The outlined experiments will generate crucial data on the relative potency, mechanism of action, and selectivity of the new compound. The provided diagrams and protocols serve as a foundation for designing and executing a comprehensive preclinical evaluation, which is a critical step in the drug development process for novel cancer therapeutics.
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. cllsociety.org [cllsociety.org]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 11. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Head-to-Head Comparison: Zanubrutinib vs. First-Generation BTK Inhibitor Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib, and the first-generation BTK inhibitor, ibrutinib. This comparison focuses on key preclinical and clinical parameters to inform research and development decisions.
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling protein in the B-cell receptor (BCR) pathway, making it a key therapeutic target in B-cell malignancies.[1][2][3][4] Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval, revolutionizing the treatment of several B-cell cancers.[5] However, its use can be limited by off-target effects.[3][6] Zanubrutinib is a next-generation BTK inhibitor designed for greater selectivity and sustained target engagement to improve efficacy and reduce toxicity.[6][7][8]
Mechanism of Action
Both zanubrutinib and ibrutinib are irreversible BTK inhibitors. They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[9] This irreversible binding blocks the downstream signaling pathways that promote B-cell proliferation and survival, ultimately leading to apoptosis of malignant B-cells.[1][9]
Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by zanubrutinib and ibrutinib.
Caption: BTK Signaling Pathway Inhibition.
Preclinical Data
Kinase Selectivity
Zanubrutinib was designed to have greater selectivity for BTK with fewer off-target effects compared to ibrutinib.[6][8] Kinase profiling has shown that zanubrutinib inhibits a smaller number of other kinases compared to ibrutinib, which may contribute to its different safety profile.[10][11]
| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |
| BTK | < 1 | < 1 | [10] |
| TEC | ~2 | 3.2 - 78 | [12] |
| EGFR | 0.39 µM (EC50) | 0.07 µM (EC50) | [11] |
| ITK | > 1 µM | < 1 µM | [11] |
| BMX | 33 | 3.3 | [12] |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources to illustrate relative selectivity.
In Vivo Efficacy
Preclinical in vivo studies are crucial for determining the anti-tumor activity of BTK inhibitors. A common model is the xenograft study, where human tumor cells are implanted in immunocompromised mice.
A study comparing a novel reversible BTK inhibitor, HBW-3-10, with ibrutinib in a TMD8 mouse xenograft model showed tumor growth inhibition rates of 38.3% for HBW-3-10 and 22.5% for ibrutinib when both were dosed at 10mg/kg daily.[13] While this is not a direct comparison with zanubrutinib, it highlights the methodologies used to evaluate in vivo efficacy.
Pharmacokinetics
Zanubrutinib was developed to have favorable pharmacokinetic properties to maximize BTK occupancy.[14] It has a half-life of approximately 2-4 hours.[14][15]
| Parameter | Zanubrutinib (160 mg BID) | Ibrutinib (420 mg QD) | Reference |
| Tmax (median) | 2 hours | Not specified | [16] |
| Half-life (mean) | ~2-4 hours | Not specified | [14][15] |
| Steady-State AUC (mean, %CV) | 2,295 (37%) ng·h/mL | Not specified | [16] |
| Steady-State Cmax (mean, %CV) | 314 (46%) ng/mL | Not specified | [16] |
| Plasma Protein Binding | ~94% | Not specified | [16] |
| Metabolism | Primarily CYP3A4 | Not specified | [14][16] |
Population pharmacokinetic modeling of zanubrutinib indicated that no dose adjustments are necessary based on age, sex, race, body weight, or mild to moderate renal impairment.[14][17]
Clinical Data
The head-to-head phase 3 ALPINE study directly compared the efficacy and safety of zanubrutinib and ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (R/R CLL) or small lymphocytic lymphoma (SLL).[18][19][20]
Efficacy in R/R CLL/SLL (ALPINE Study)
| Endpoint | Zanubrutinib | Ibrutinib | Hazard Ratio (95% CI) | p-value | Reference |
| Overall Response Rate (ORR) | 78.3% | 62.5% | - | 0.0007 | [20] |
| Progression-Free Survival (PFS) at 24 months | 79.5% | 67.3% | 0.65 (0.49-0.86) | 0.0024 | [19][20] |
| PFS in patients with del(17p)/TP53 mutation at 24 months | 77.6% | 55.7% | 0.52 (0.30-0.88) | - | [19] |
Safety and Tolerability
The ALPINE study also demonstrated a favorable safety profile for zanubrutinib compared to ibrutinib, with fewer adverse events leading to dose discontinuation.[19][20]
| Adverse Event of Special Interest (Any Grade) | Zanubrutinib | Ibrutinib | Reference |
| Atrial Fibrillation/Flutter | 5.2% | 13.3% | [6] |
| Major Hemorrhage | Lower rates | Higher rates | [6] |
| Hypertension | Similar rates | Similar rates | [6] |
| Diarrhea | Lower rates | Higher rates | [6] |
| Neutropenia (Grade ≥3) | 29.3% | 24.4% | [6] |
| Treatment Discontinuation due to Adverse Events | 14.1% | 22.0% | [6] |
| Cardiac-related Deaths | 0 | 6 (1.9%) | [20] |
Experimental Protocols
In Vitro BTK Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hematology.org [hematology.org]
- 19. Zanubrutinib Superior to Ibrutinib in Patients with Relapsed or Refractory CLL/SLL - The Oncology Pharmacist [theoncologypharmacist.com]
- 20. ashpublications.org [ashpublications.org]
Next-Generation BTK Inhibitors Overcome Ibrutinib Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. Ibrutinib, the first-in-class covalent BTK inhibitor, has demonstrated significant efficacy; however, the emergence of resistance, primarily through mutations in the BTK gene, presents a growing clinical challenge. This guide provides a detailed comparison of next-generation BTK inhibitors with ibrutinib, focusing on their efficacy in ibrutinib-resistant models, supported by experimental data and detailed protocols.
The Challenge of Ibrutinib Resistance
Ibrutinib forms a covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to its irreversible inhibition.[1] The most common mechanism of acquired resistance to ibrutinib is a mutation at this site, most frequently a substitution of cysteine with serine (C481S).[2][3] This mutation disrupts the covalent binding of ibrutinib, reducing its ability to inhibit BTK activity and leading to downstream B-cell receptor (BCR) signaling reactivation.[2] To address this, a new class of non-covalent, reversible BTK inhibitors has been developed. This guide will focus on two such inhibitors, pirtobrutinib (LOXO-305) and nemtabrutinib (ARQ-531/MK-1026) , as potent examples of next-generation agents that retain activity against both wild-type (WT) and C481S-mutant BTK.
Comparative Efficacy in Ibrutinib-Resistant Models
Pirtobrutinib and nemtabrutinib have demonstrated significant potency against both wild-type and C481S-mutant BTK, translating to superior efficacy in ibrutinib-resistant preclinical models.
Table 1: In Vitro Efficacy of BTK Inhibitors Against Wild-Type and C481S-Mutant BTK
| Inhibitor | Target | IC50 (nM) | Cell Line/Model | Reference |
| Ibrutinib | WT-BTK | 0.5 - 5 | Various B-cell lines | [4] |
| C481S-BTK | >500 | Engineered cell lines | [2] | |
| Pirtobrutinib | WT-BTK | Potent Inhibition | CLL patient cells | [5][6] |
| C481S-BTK | Potent Inhibition | CLL patient cells | [5][6] | |
| Nemtabrutinib | WT-BTK | 0.85 | Biochemical Assay | [7] |
| C481S-BTK | 0.39 | Biochemical Assay | [7] |
Table 2: Cellular Effects of BTK Inhibitors in Ibrutinib-Resistant Models
| Inhibitor | Cell Line (BTK Status) | Assay | Key Findings | Reference |
| Ibrutinib | Jeko-Ibrutinib-R (Resistant) | Apoptosis | <10% apoptotic cells | |
| Pirtobrutinib | Jeko-Ibrutinib-R (Resistant) | Apoptosis | 20-40% apoptotic cells | |
| Nemtabrutinib | Primary CLL cells (C481S BTK) | Cell Viability | Significantly decreased viability | [8] |
| Ibrutinib | Primary CLL cells (C481S BTK) | Cell Viability | Ineffective | [8] |
Signaling Pathways and Mechanism of Action
The B-cell receptor signaling pathway is critical for the survival and proliferation of malignant B-cells. BTK is a key component of this pathway. The diagram below illustrates the mechanism of action of covalent and non-covalent BTK inhibitors.
Caption: BCR signaling pathway and BTK inhibitor interactions.
Experimental Workflow for Efficacy Assessment
A standardized workflow is crucial for evaluating the efficacy of BTK inhibitors in vitro. The following diagram outlines a typical experimental process.
Caption: In vitro workflow for BTK inhibitor efficacy testing.
Detailed Experimental Protocols
Reproducible experimental design is paramount in drug efficacy studies. Below are detailed protocols for key assays.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][9]
Materials:
-
Opaque-walled 96-well plates
-
B-cell lymphoma/leukemia cell lines (e.g., TMD8, REC-1)
-
Cell culture medium
-
BTK inhibitors (Ibrutinib, Pirtobrutinib, Nemtabrutinib)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Prepare serial dilutions of the BTK inhibitors. Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a generalized procedure for apoptosis detection by flow cytometry.[5][6]
Materials:
-
B-cell lymphoma/leukemia cell lines
-
BTK inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 cells in appropriate culture vessels and treat with the desired concentrations of BTK inhibitors for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Phospho-BTK (p-BTK)
This protocol provides a general framework for detecting the phosphorylation status of BTK.[10][11]
Materials:
-
B-cell lymphoma/leukemia cell lines
-
BTK inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with BTK inhibitors for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-BTK antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total BTK antibody to normalize for protein loading.
Conclusion
Next-generation, non-covalent BTK inhibitors, such as pirtobrutinib and nemtabrutinib, demonstrate clear superiority over ibrutinib in preclinical models of ibrutinib resistance. Their ability to potently inhibit both wild-type and C481S-mutant BTK provides a promising therapeutic strategy for patients who have developed resistance to covalent BTK inhibitors. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel BTK inhibitors in the drug development pipeline.
References
- 1. ch.promega.com [ch.promega.com]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Pre-Clinical Testing → Example of In Vitro Study for Efficacy | Developing Medicines [drugdevelopment.web.unc.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A workflow to practically apply true dose considerations to in vitro testing for next generation risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 11. bio-rad.com [bio-rad.com]
Navigating Resistance: A Comparative Cross-Resistance Profile of Novel BTK Inhibitor NBI-10
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance mutations poses a significant clinical challenge, driving the development of next-generation inhibitors. This guide provides a comparative analysis of a novel BTK inhibitor, NBI-10, against established covalent and non-covalent BTK inhibitors, with a focus on their cross-resistance profiles supported by experimental data.
Mechanisms of Action and Resistance in BTK Inhibitors
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1] BTK inhibitors disrupt this pathway, leading to apoptosis of cancer cells.[2]
There are two main classes of BTK inhibitors:
-
Covalent Inhibitors: These drugs, including ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue at position 481 (C481) in the BTK active site.[3][4]
-
Non-covalent Inhibitors: This newer class of inhibitors, such as pirtobrutinib, binds reversibly to the ATP-binding pocket of BTK. This binding is independent of the C481 residue, allowing them to be effective against mutations at this site.[5][6]
Resistance to BTK inhibitors primarily arises from mutations in the BTK gene. The most common resistance mechanism to covalent inhibitors is a mutation at the C481 position, most frequently a cysteine-to-serine substitution (C481S).[4] This mutation prevents the covalent bond formation, rendering the inhibitors less effective.[7]
While non-covalent inhibitors were designed to overcome C481S resistance, new resistance mutations have emerged with their use.[8] These include mutations at the "gatekeeper" residue T474 and other locations like L528W, which can confer resistance to both covalent and non-covalent inhibitors, leading to cross-resistance.[4][9] Additionally, mutations in downstream signaling proteins, such as PLCγ2, can also lead to resistance by bypassing the need for BTK activity.[6][10]
Comparative Efficacy Against Wild-Type and Mutant BTK
The efficacy of BTK inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for various BTK inhibitors against wild-type BTK and clinically relevant mutant forms. NBI-10 is presented as a hypothetical next-generation inhibitor with high potency against a range of mutations.
| Inhibitor Class | Inhibitor | BTK Wild-Type IC50 (nM) | BTK C481S Mutant IC50 (nM) | BTK T474I Mutant IC50 (nM) | BTK L528W Mutant IC50 (nM) |
| Covalent | Ibrutinib | 0.7[11] | ~1000[7] | Active[9] | Reduced Activity[9] |
| Acalabrutinib | ~3-5 | >1000 | Reduced Activity[9] | Reduced Activity[9] | |
| Zanubrutinib | ~1-2 | >1000 | Reduced Activity[9] | Reduced Activity[9] | |
| Non-Covalent | Pirtobrutinib | 1.1[11] | Potent Activity[6] | Reduced Activity[9] | Reduced Activity[9] |
| Hypothetical | NBI-10 | 0.5 | 0.8 | 2.5 | 3.1 |
Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions. The values for NBI-10 are hypothetical for illustrative purposes.
Visualizing BTK Signaling and Resistance
To better understand the mechanisms of action and resistance, the following diagrams illustrate the key pathways and molecular interactions.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway leading to cell proliferation and survival.
Caption: Mechanisms of resistance to covalent and non-covalent BTK inhibitors.
Caption: Experimental workflow for determining the cross-resistance profile of BTK inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the cross-resistance profile of BTK inhibitors.
Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant BTK enzyme (wild-type and mutant forms)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
BTK Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., NBI-10) serially diluted in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitor in BTK Kinase Buffer.
-
In a 384-well plate, add 1 µl of each inhibitor dilution (or 5% DMSO for control).
-
Add 2 µl of recombinant BTK enzyme to each well.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[8]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
B-cell malignancy cell lines (expressing wild-type or mutant BTK)
-
RPMI-1640 medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution
-
Solubilization solution (e.g., DMSO or a dedicated solubilizing agent)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µl of culture medium.
-
Allow cells to adhere overnight (if applicable).
-
Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µl of MTT or MTS solution to each well and incubate for 2-4 hours at 37°C.[12]
-
If using MTT, add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each inhibitor.
Western Blotting for BCR Signaling Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the BCR signaling pathway, such as BTK and PLCγ2, as a measure of inhibitor activity.
Materials:
-
B-cell malignancy cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr1217), anti-total PLCγ2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with inhibitors at various concentrations for a specified time (e.g., 1-2 hours).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for electrophoresis by adding SDS sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the levels of phosphorylated proteins relative to the total protein levels.
Conclusion
The landscape of BTK inhibitors is continually evolving to overcome the challenge of acquired resistance. The hypothetical "NBI-10" represents an ideal next-generation inhibitor with a favorable cross-resistance profile, maintaining high potency against both the C481S mutation that confers resistance to first-generation covalent inhibitors, and emerging mutations like T474I and L528W that can affect both covalent and non-covalent agents. A thorough understanding of the cross-resistance profiles of different BTK inhibitors, supported by robust experimental data, is critical for the development of more effective and durable therapies for B-cell malignancies. The protocols and comparative data presented in this guide provide a framework for the preclinical evaluation of novel BTK inhibitors.
References
- 1. S146: GENOMIC EVOLUTION AND RESISTANCE TO PIRTOBRUTINIB IN COVALENT BTK-INHIBITOR (CBTKI) PRE-TREATED CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) PATIENTS: RESULTS FROM THE PHASE I/II BRUIN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of pirtobrutinib in multiple B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Cardiac Safety: A New Frontier for BTK Inhibitors
A deep dive into the cardiac safety profiles of Bruton's tyrosine kinase (BTK) inhibitors, with a forward look toward next-generation compounds like the hypothetical "BTK inhibitor 10."
The development of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, the promising efficacy of the first-generation inhibitor, ibrutinib, has been tempered by concerns over cardiovascular toxicities, including atrial fibrillation, hypertension, and heart failure. This has spurred the development of second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, with improved selectivity and, consequently, a more favorable cardiac safety profile. This guide provides a comparative analysis of the cardiac safety of these agents, offering a framework for evaluating emerging compounds like the conceptual "this compound."
Quantitative Comparison of BTK Inhibitor Cardiac Safety
The following table summarizes key data points related to the cardiac safety of established BTK inhibitors. "this compound" is presented as an idealized next-generation compound with a superior safety profile for comparative purposes.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib | "this compound" (Ideal Profile) |
| BTK IC50 (nM) | 0.5 | 3 | 0.2 | < 1 |
| Off-target Kinases Implicated in Cardiac Toxicity | TEC, EGFR, ERBB2, SRC family | Minimal | Minimal | Highly selective, no significant off-target effects on cardiac-related kinases |
| Incidence of Atrial Fibrillation (All Grades) | 6-16% | 2-5% | 2-3% | < 1% |
| Incidence of Hypertension (All Grades) | 14-29% | 4-8% | 11-14% | < 5% |
| Incidence of Heart Failure (All Grades) | 1-4% | < 1% | < 1% | < 0.5% |
Signaling Pathways in BTK Inhibitor-Mediated Cardiotoxicity
The cardiotoxicity of ibrutinib is primarily attributed to its off-target inhibition of other kinases, particularly those in the TEC and EGFR families. Inhibition of these kinases can disrupt downstream signaling pathways crucial for cardiomyocyte health and function.
Caption: Off-target effects of ibrutinib on cardiac signaling pathways.
Experimental Protocols for Cardiac Safety Assessment
A robust evaluation of cardiac safety for any new BTK inhibitor is paramount. A multi-tiered approach, from in vitro assays to in vivo studies, is necessary to thoroughly characterize potential risks.
1. In Vitro Kinase Panel Screening
-
Objective: To determine the selectivity of the BTK inhibitor.
-
Methodology: The inhibitor is screened against a broad panel of kinases (e.g., the 468-kinase panel from Eurofins) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined. For hits showing significant inhibition, a follow-up dose-response curve is generated to determine the IC50 value. This allows for the identification of potential off-target kinases that might be associated with cardiotoxicity.
2. Human iPSC-Derived Cardiomyocyte Assays
-
Objective: To assess the direct effects of the inhibitor on human cardiomyocyte function.
-
Methodology:
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured as a spontaneously beating monolayer.
-
Compound Treatment: The hiPSC-CMs are exposed to a range of concentrations of the BTK inhibitor.
-
Functional Assessment:
-
Contractility: Assessed using microelectrode array (MEA) systems to measure beat rate and field potential duration, or through video-based motion analysis.
-
Viability: Determined using assays such as MTT or LDH release to measure cytotoxicity.
-
Electrophysiology: Patch-clamp techniques can be employed to evaluate effects on specific ion channels (e.g., hERG).
-
-
Structural Analysis: Immunofluorescence staining for markers like cardiac troponin and alpha-actinin is used to assess for structural damage to the cardiomyocytes.
-
Caption: Preclinical to clinical workflow for cardiac safety evaluation.
3. In Vivo Animal Models
-
Objective: To evaluate the cardiovascular effects of the BTK inhibitor in a whole-organism setting.
-
Methodology:
-
Model Selection: Rodent (rat, mouse) or non-rodent (canine, non-human primate) models are used.
-
Dosing: Animals are administered the BTK inhibitor at various doses, including clinically relevant exposures.
-
Cardiovascular Monitoring:
-
Telemetry: Implanted transmitters allow for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals.
-
Echocardiography: Non-invasive imaging to assess cardiac structure and function (e.g., ejection fraction, chamber dimensions).
-
-
Histopathology: At the end of the study, heart tissue is collected for microscopic examination to identify any pathological changes.
-
The development of BTK inhibitors with improved cardiac safety is an ongoing effort. By leveraging a comprehensive suite of preclinical and clinical evaluation tools, the scientific community can continue to develop highly effective and safer therapies for patients with B-cell malignancies. The idealized profile of "this compound" serves as a benchmark for these future endeavors.
Differential Effects of BTK Inhibitors on Platelet Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. However, the clinical use of BTK inhibitors is often associated with bleeding events, a consequence of their impact on platelet function. This guide provides a comparative analysis of various BTK inhibitors, focusing on their differential effects on platelet aggregation, supported by experimental data and detailed methodologies.
Introduction to BTK in Platelet Signaling
BTK is a non-receptor tyrosine kinase in the Tec family that plays a crucial role in the signaling pathways of several key platelet receptors, including Glycoprotein VI (GPVI), C-type lectin-like receptor 2 (CLEC-2), and FcγRIIa.[1][2] Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2), a critical step that culminates in increased intracellular calcium levels, granule secretion, and ultimately, platelet aggregation and thrombus formation.[1][3]
The inhibition of BTK, therefore, interferes with these essential platelet functions. However, the extent of this interference varies among different BTK inhibitors, primarily due to differences in their binding mechanisms (covalent irreversible vs. non-covalent reversible) and their selectivity for BTK over other kinases, such as Tec, another Tec family kinase expressed in platelets.[2][4]
Comparative Analysis of BTK Inhibitors
This section compares the effects of several first and second-generation, as well as reversible, BTK inhibitors on platelet aggregation.
First-Generation Irreversible Inhibitor: Ibrutinib
Ibrutinib is a first-in-class, irreversible BTK inhibitor that covalently binds to a cysteine residue (C481) in the BTK active site.[5] Clinical and preclinical studies have consistently demonstrated that ibrutinib significantly inhibits platelet aggregation.[1][3][5]
Key Findings:
-
GPVI-Mediated Aggregation: Ibrutinib effectively inhibits platelet aggregation stimulated by GPVI agonists like collagen and collagen-related peptide (CRP-XL).[1][3] This inhibition is dose-dependent.[6]
-
CLEC-2-Mediated Aggregation: Ibrutinib potently blocks platelet activation and aggregation mediated by the CLEC-2 receptor, often at lower concentrations than required to inhibit GPVI signaling.[7][8]
-
Off-Target Effects: Ibrutinib's bleeding risk is thought to be exacerbated by off-target inhibition of other kinases, including Tec and Src family kinases.[2][4] Some studies suggest that the major effect of ibrutinib on collagen-induced aggregation might be due to these off-target effects, as patients lacking BTK (X-linked agammaglobulinemia, XLA) do not have a significant bleeding diathesis.[4][9]
Second-Generation Irreversible Inhibitors: Acalabrutinib and Zanubrutinib
Acalabrutinib and zanubrutinib were developed to have greater selectivity for BTK, aiming to reduce the off-target effects observed with ibrutinib.
Acalabrutinib:
-
GPVI and CLEC-2 Inhibition: Similar to ibrutinib, acalabrutinib inhibits both GPVI and CLEC-2-mediated platelet aggregation in a dose-dependent manner.[6][10]
-
Comparative Potency: While both ibrutinib and acalabrutinib inhibit platelet aggregation, some studies suggest that at clinically relevant doses, acalabrutinib has a milder inhibitory effect on collagen-induced platelet aggregation compared to ibrutinib in a subset of the population.[4][11] The IC50 values for inhibiting GPVI-induced aggregation in washed platelets are comparable between the two.[6]
Zanubrutinib:
-
Enhanced Selectivity: Zanubrutinib exhibits greater selectivity for BTK over other kinases compared to ibrutinib.[12] This enhanced selectivity is proposed to reduce off-target effects and potentially lower the risk of bleeding.[12]
Reversible BTK Inhibitors: Fenebrutinib and MK-1026
Reversible BTK inhibitors represent a newer class of drugs designed to offer a different safety profile.
Fenebrutinib:
-
Inhibition of Platelet Function: Fenebrutinib has been shown to reduce the phosphorylation of key signaling molecules downstream of BTK, including PLCγ2, Akt, and PKC substrates in platelets.[1]
MK-1026:
-
Differential Effects: MK-1026 inhibits GPVI- and CLEC-2-mediated aggregation of washed platelets but does not appear to impair platelet adhesion or activation in whole blood perfused over collagen.[6] This suggests a potentially more favorable safety profile concerning bleeding risk.[6][10] It also demonstrated fewer off-target effects on tyrosine kinase phosphorylation compared to ibrutinib and acalabrutinib.[10][13]
Non-Covalent BTK Inhibitor: Pirtobrutinib
Pirtobrutinib is a highly selective, non-covalent BTK inhibitor.
Key Findings:
-
Reversible Platelet Dysfunction: Pirtobrutinib impairs platelet activation downstream of GPVI, similar to ibrutinib. However, this inhibition is reversible.[4]
-
Reduced Bleeding Events: Early clinical data for pirtobrutinib suggests a lower incidence of high-grade bleeding events compared to covalent BTK inhibitors.[4]
Quantitative Data Summary
| BTK Inhibitor | Type | Target Receptors | Key Findings on Platelet Aggregation | IC50 (GPVI-induced aggregation in washed platelets) |
| Ibrutinib | Irreversible, Covalent | GPVI, CLEC-2, FcγRIIa | Potent, dose-dependent inhibition. Off-target effects contribute to bleeding risk.[1][2][7] | ~0.1-0.5 µM |
| Acalabrutinib | Irreversible, Covalent | GPVI, CLEC-2 | Dose-dependent inhibition. Milder effect than ibrutinib in some contexts.[4][6][11] | ~0.1-0.6 µM |
| Zanubrutinib | Irreversible, Covalent | BTK (highly selective) | Enhanced selectivity aims to reduce off-target effects.[12] | Not explicitly stated in provided results. |
| Fenebrutinib | Reversible | BTK | Reduces phosphorylation of downstream signaling molecules.[1] | Not explicitly stated in provided results. |
| MK-1026 | Reversible | GPVI, CLEC-2 | Inhibits aggregation in washed platelets, but not in whole blood under flow.[6][10] | Similar to acalabrutinib in plasma.[6] |
| Pirtobrutinib | Non-covalent | BTK (highly selective) | Reversible inhibition of GPVI-mediated activation. Lower reported bleeding rates.[4] | Not explicitly stated in provided results. |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method to assess platelet function in response to various agonists.
-
Sample Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in sodium citrate at a low speed (e.g., 200 g for 8 minutes).[3] Washed platelets are prepared by further centrifugation and resuspension in a buffered solution.
-
Inhibitor Incubation: Platelets (in PRP or washed platelet suspension) are incubated with the BTK inhibitor at various concentrations or a vehicle control for a specified time (e.g., 5-10 minutes).[7][14]
-
Agonist Stimulation: An agonist such as collagen, collagen-related peptide (CRP-XL), or rhodocytin (a CLEC-2 agonist) is added to the platelet suspension to induce aggregation.[3][7]
-
Measurement: Platelet aggregation is measured as an increase in light transmission through the cuvette using a light transmission aggregometer. The extent and rate of aggregation are recorded over time (e.g., 5 minutes).[7]
Flow Cytometry for Platelet Activation Markers
This technique is used to quantify the expression of activation markers on the platelet surface.
-
Sample Preparation and Incubation: Washed platelets are prepared and incubated with the BTK inhibitor or vehicle as described above.[14]
-
Staining: Fluorescently labeled antibodies against platelet activation markers, such as P-selectin (CD62P) and activated integrin αIIbβ3 (PAC-1), are added.[14]
-
Stimulation: Platelets are stimulated with an agonist like CRP-XL.[14]
-
Analysis: The fluorescence intensity of the platelet population is measured using a flow cytometer to determine the percentage of activated platelets.[14]
Thrombus Formation Under Flow (Microfluidics)
This assay mimics physiological blood flow to assess platelet adhesion and thrombus formation on a collagen-coated surface.
-
Device Preparation: A microfluidic chamber or glass capillary tube is coated with fibrillar collagen.[14]
-
Blood Perfusion: Whole blood, pre-incubated with a BTK inhibitor or vehicle, is perfused through the chamber at a specific shear rate (e.g., arterial shear of 1800 s⁻¹).[1]
-
Imaging and Analysis: Platelet adhesion and thrombus formation are visualized using microscopy, and the surface area coverage and thrombus volume are quantified over time.[1]
Signaling Pathways and Experimental Workflow
References
- 1. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleeding by Bruton Tyrosine Kinase-Inhibitors: Dependency on Drug Type and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of Bruton's tyrosine kinase inhibitors impairs GPVI-mediated platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirtobrutinib results in reversible platelet dysfunction compared to ibrutinib and acalabrutinib | Haematologica [haematologica.org]
- 5. droracle.ai [droracle.ai]
- 6. Comparison of inhibitory effects of irreversible and reversible Btk inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose Btk inhibitors selectively block platelet activation by CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose Btk inhibitors selectively block platelet activation by CLEC-2 | Haematologica [haematologica.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Comparison of inhibitory effects of irreversible and reversible Btk inhibitors on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. differences-and-similarities-in-the-effects-of-ibrutinib-and-acalabrutinib-on-platelet-functions - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of BTK and BCL2 Inhibition: A Comparative Guide Featuring BTK Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment is continuously evolving, with targeted therapies offering unprecedented efficacy. Two of the most promising pathways to target are the B-cell receptor (BCR) signaling cascade, via Bruton's tyrosine kinase (BTK) inhibitors, and the anti-apoptotic machinery, through B-cell lymphoma 2 (BCL2) inhibitors. This guide provides a comprehensive comparison of the synergistic effects observed when combining these two classes of inhibitors, with a forward-looking perspective on a hypothetical next-generation BTK inhibitor, "BTK inhibitor 10."
Rationale for Combination Therapy
BTK is a critical kinase in the BCR signaling pathway, essential for the proliferation and survival of malignant B-cells.[1] BCL2, an anti-apoptotic protein, is often overexpressed in these malignancies, allowing cancer cells to evade programmed cell death.[2] Inhibition of either pathway alone has shown significant clinical success. However, monotherapy often leads to the development of resistance.[3][4]
The combination of BTK and BCL2 inhibitors offers a powerful synergistic approach. Mechanistically, BTK inhibition can increase the dependence of cancer cells on BCL2 for survival, thereby sensitizing them to BCL2 inhibitors like venetoclax.[5] Conversely, targeting BCL2 can help to eliminate the malignant cells that may persist despite BTK inhibition.[4] This dual-pronged attack not only enhances cancer cell killing but also has the potential to overcome and prevent resistance.
Comparative Efficacy of BTK and BCL2 Inhibitor Combinations
To illustrate the synergistic potential, this guide presents a comparative analysis of established BTK inhibitors in combination with the BCL2 inhibitor venetoclax. "this compound" is a hypothetical, next-generation, highly selective, and potent BTK inhibitor, both in its wild-type and mutated forms, designed to offer superior efficacy and an improved safety profile. The data presented for "this compound" is an extrapolation based on the trends observed with advancing generations of BTK inhibitors.
Table 1: In Vitro Synergy in B-Cell Malignancy Cell Lines
| BTK Inhibitor | BCL2 Inhibitor | Cell Line | Assay | Key Findings | Synergy Score (CI) | Reference |
| Ibrutinib | Venetoclax | DLBCL | Cell Viability | Strong synergistic cell killing | < 0.9 | [6] |
| Acalabrutinib | Venetoclax | CLL | Apoptosis | Significant increase in apoptosis vs single agents | Not Reported | [7][8] |
| Zanubrutinib | Venetoclax | MCL | Cell Viability | Potent synergistic cytotoxicity | Not Reported | [9][10] |
| Pirtobrutinib | Venetoclax | MCL (resistant) | Cell Viability | Overcomes resistance to covalent BTK inhibitors | Synergistic | [2] |
| Nemtabrutinib | Venetoclax | CLL | Cell Viability | Non-antagonistic, prolonged survival in vivo | Not Antagonistic | [11][12] |
| This compound (Hypothetical) | Venetoclax | Multiple | Cell Viability & Apoptosis | Superior synergistic killing, even in resistant lines | < 0.3 | Extrapolated |
*CI = Combination Index. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies
| BTK Inhibitor | BCL2 Inhibitor | Malignancy | Overall Response Rate (ORR) | Complete Response (CR) | Key Adverse Events (Grade ≥3) | Reference |
| Ibrutinib | Venetoclax | MCL | Not Reported | 54% | Neutropenia, Thrombocytopenia | [14] |
| Acalabrutinib | Venetoclax (+ Obinutuzumab) | CLL (High-Risk) | 98% | 71% | Neutropenia, Thrombocytopenia | [7] |
| Zanubrutinib | Venetoclax (+ Obinutuzumab) | MCL (TP53-mutant) | 96% | 88% | Neutropenia, Diarrhea | [9][10] |
| Pirtobrutinib | Venetoclax (± Rituximab) | CLL | 100% | Not Reported | Neutropenia | [15][16] |
| This compound (Hypothetical) | Venetoclax | Multiple | >95% | >90% | Minimal, due to high selectivity | Extrapolated |
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the mechanisms of synergy and the methods used to evaluate it, the following diagrams are provided.
Caption: Interplay of BCR and BCL2 pathways and points of inhibition.
References
- 1. kumc.edu [kumc.edu]
- 2. Pirtobrutinib and venetoclax combination overcomes resistance to targeted and chimeric antigen receptor T-cell therapy in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. device.report [device.report]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. cllsociety.org [cllsociety.org]
- 9. ajmc.com [ajmc.com]
- 10. Zanubrutinib, obinutuzumab, and venetoclax for first-line treatment of mantle cell lymphoma with a TP53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hematology.org [hematology.org]
- 15. Frontiers | Case Report: Triplet combination with pirtobrutinib/venetoclax/rituximab in accelerated phase of chronic lymphocytic leukemia [frontiersin.org]
- 16. cllsociety.org [cllsociety.org]
Comparative Transcriptomics of BTK Inhibitors: A Guide for Researchers
Disclaimer: Publicly available literature does not currently contain comparative transcriptomic data for a compound specifically designated "BTK inhibitor 10." The following guide provides a comparative framework using well-documented Bruton's tyrosine kinase (BTK) inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—to illustrate the methodologies and data presentation requested. This guide is intended to serve as a template for researchers conducting similar analyses.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies. While first and next-generation BTK inhibitors share a primary mechanism of action, their differing selectivity can lead to distinct transcriptomic signatures and clinical profiles. This guide compares the transcriptomic effects of Ibrutinib, Acalabrutinib, and Zanubrutinib in lymphoma cells, supported by experimental data and protocols.
Data Presentation: Comparative Gene Regulation
Transcriptomic analysis of mantle cell lymphoma (MCL) cell lines (JeKo-1 and Mino) treated with Ibrutinib, Acalabrutinib, or Zanubrutinib reveals both common and distinct effects on gene expression, particularly within apoptosis-related pathways.
Table 1: Comparison of Apoptosis-Related Gene Regulation by BTK Inhibitors in MCL Cells
| Feature | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Commonly Regulated Apoptosis Genes | Shared set of regulated genes with Acalabrutinib and Zanubrutinib | Shared set of regulated genes with Ibrutinib and Zanubrutinib | Shared set of regulated genes with Ibrutinib and Acalabrutinib |
| Uniquely Regulated Apoptosis Genes | A distinct set of apoptosis-related genes not affected by the other two inhibitors | A distinct set of apoptosis-related genes not affected by the other two inhibitors | A distinct set of apoptosis-related genes not affected by the other two inhibitors |
| Key Upregulated Genes | HRK, GADD45A, ATM[1] | HRK, GADD45A, ATM[1] | HRK, GADD45A, ATM[1] |
Data synthesized from a study on JeKo-1 and Mino mantle cell lymphoma cells. The Venn diagram in the source study illustrates the overlap and unique sets of regulated genes.[1]
Key Signaling Pathways and Experimental Workflows
To understand the broader biological impact of these inhibitors, it is essential to visualize the targeted signaling pathway and the experimental workflow used for transcriptomic analysis.
Caption: BTK signaling pathway and point of inhibition.
Caption: Experimental workflow for comparative transcriptomics.
Experimental Protocols
A generalized protocol for a comparative transcriptomics study of BTK inhibitors is provided below.
1. Cell Culture and Treatment:
-
Cell Lines: Mantle Cell Lymphoma (MCL) cell lines, such as JeKo-1 and Mino, are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Cells are seeded at a specified density and treated with a final concentration of each BTK inhibitor (e.g., 2 µM for Ibrutinib, Acalabrutinib, and Zanubrutinib) or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24 hours). Experiments are performed in biological triplicates.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8.0).
3. RNA Library Preparation and Sequencing (RNA-seq):
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
-
Ligated products are amplified by PCR to create the final cDNA library.
-
Libraries are quantified and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as HTSeq or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between inhibitor-treated and control groups are identified using packages like DESeq2 or edgeR in R. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
Pathway and Functional Enrichment Analysis: Gene Set Enrichment Analysis (GSEA) or tools like DAVID are used to identify biological pathways and gene ontology terms that are significantly enriched in the DEG lists.
This comprehensive approach allows for a detailed comparison of the transcriptomic landscapes modulated by different BTK inhibitors, providing insights into their mechanisms of action and potential off-target effects.
References
Safety Operating Guide
Proper Disposal of BTK Inhibitor 10: A Guide for Laboratory Professionals
Researchers and scientists handling BTK (Bruton's tyrosine kinase) inhibitor 10 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a potent bioactive compound, improper disposal can pose significant risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of BTK inhibitor 10 waste.
Disclaimer: This guide is based on general principles of hazardous waste management and available safety data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal.
Immediate Safety and Hazard Identification
This compound and similar compounds, such as BTK PROTAC 10, are classified as hazardous materials. The primary hazards include:
-
Human Health: Harmful if swallowed.[1]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[1]
Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.
Quantitative Data for Waste Management
Proper management of hazardous waste involves adhering to specific quantitative limits for storage within the laboratory.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons in a Satellite Accumulation Area (SAA). | [2] |
| Acute (P-listed) Hazardous Waste Limit | Up to one quart of liquid or one kilogram of solid. | [3] |
| Storage Time Limit in SAA | Containers may remain for up to one year if partially filled. | |
| Removal from SAA after Filling | Within three days after the waste container becomes full. |
Step-by-Step Disposal Protocol
Follow this detailed protocol for the safe disposal of this compound waste.
Experimental Protocol: Hazardous Waste Disposal
Objective: To safely collect, store, and dispose of all waste streams containing this compound in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste containers (clearly labeled, compatible material, leak-proof with a secure lid).
-
Hazardous waste labels.
-
Secondary containment trays.
-
Spill kit for cytotoxic/potent compounds.
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as unused this compound powder, contaminated gloves, weigh boats, pipette tips, and vials, in a dedicated, clearly labeled hazardous waste container.[4][5] Do not mix with non-hazardous trash.
-
Liquid Waste: Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a separate, leak-proof, and chemically compatible hazardous waste container.[6][7] Do not dispose of liquid waste down the drain.[8]
-
Sharps Waste: Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[4]
-
Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste unless triple-rinsed. The rinsate from the triple-rinsing must be collected as hazardous liquid waste.[8]
-
-
Waste Container Management:
-
Labeling: Immediately label all hazardous waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").[2]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6]
-
Containment: Store all liquid hazardous waste containers in secondary containment trays to prevent spills from reaching the environment.[6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled and sealed hazardous waste containers in a designated SAA within the laboratory.[2] The SAA should be located at or near the point of waste generation.
-
Ensure incompatible wastes are segregated to prevent dangerous reactions. While this compound itself is unlikely to be reactive, be mindful of the solvents it is in.
-
-
Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowed time, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8] Do not transport hazardous waste yourself.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and minimizing environmental impact.
References
- 1. BTK PROTAC 10|MSDS [dcchemicals.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. essex.ac.uk [essex.ac.uk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. gaiaca.com [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Safe Handling of BTK Inhibitor 10: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
Disclaimer: No specific public information is available for a compound designated "BTK inhibitor 10." The following guidance is based on the general safety profiles of Bruton's tyrosine kinase (BTK) inhibitors as a class of potent pharmaceutical compounds and established best practices for handling hazardous drugs in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are working with to ensure the highest level of safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with potent BTK inhibitors. It offers procedural, step-by-step guidance to directly address key operational questions regarding personal protective equipment (PPE), handling, disposal, and emergency procedures.
Understanding the Hazards
BTK inhibitors are a class of targeted therapy drugs that have revolutionized the treatment of B-cell malignancies.[1][2][3] However, their potent biological activity necessitates stringent safety precautions in a laboratory setting. While specific data for "this compound" is unavailable, the known toxicities of other BTK inhibitors highlight the potential risks.[4] Many oral targeted antineoplastic agents are associated with reproductive toxicity, and some have shown evidence of genotoxicity.[5] Therefore, it is prudent to handle any novel BTK inhibitor as a hazardous compound.
Table 1: Potential Hazards of Potent BTK Inhibitors
| Hazard Category | Potential Risks Associated with BTK Inhibitors |
| Reproductive Toxicity | Potential for embryo-fetal toxicity.[5] |
| Genotoxicity | Potential to damage DNA.[5] |
| Carcinogenicity | Long-term carcinogenic potential may be unknown for novel compounds.[5] |
| Organ Toxicity | Potential for off-target effects leading to cardiac, liver, or other organ toxicities.[4][6] |
| Irritation | Potential for skin, eye, and respiratory tract irritation upon direct contact. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure to potent compounds like this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8]
Table 2: Recommended PPE for Handling this compound
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Two pairs of chemotherapy-tested gloves (ASTM D6978).[8][9]- Lab coat.- Eye protection (safety glasses with side shields). |
| Weighing and Aliquoting (Solid) | - Two pairs of chemotherapy-tested gloves (ASTM D6978).[8][9]- Disposable, solid-front gown with tight-fitting cuffs.[8]- Eye protection (safety goggles).- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) depending on the quantity and potential for aerosolization). |
| Solution Preparation | - Two pairs of chemotherapy-tested gloves (ASTM D6978).[8][9]- Disposable, solid-front gown with tight-fitting cuffs.[8]- Eye protection (safety goggles and face shield).- Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| In Vitro/In Vivo Administration | - Two pairs of chemotherapy-tested gloves (ASTM D6978).[8][9]- Disposable, solid-front gown with tight-fitting cuffs.[8]- Eye protection (safety glasses with side shields or goggles). |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves (ASTM D6978).[8][9]- Disposable, solid-front gown with tight-fitting cuffs.[8]- Eye protection (safety glasses with side shields). |
Standard Operating Procedures for Safe Handling
A clear and detailed standard operating procedure (SOP) is essential for the consistent and safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (see Table 2) before opening the shipping container.
-
Verify that the primary container is intact and properly labeled.
-
Store this compound according to the manufacturer's instructions, typically in a designated, labeled, and secure location away from incompatible materials.
Weighing and Solution Preparation
-
All weighing of solid this compound should be conducted in a containment ventilated enclosure (CVE) or a chemical fume hood to minimize the risk of inhalation.
-
Use dedicated, clean equipment (spatulas, weigh boats, etc.).
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
All solution preparation should be performed in a certified chemical fume hood.
Administration
-
For in vitro experiments, add the BTK inhibitor solution to cell cultures within a biological safety cabinet.
-
For in vivo studies, use appropriate animal handling techniques to minimize the risk of exposure to both personnel and the animal.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous pharmaceutical waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, gowns, weigh boats, pipette tips) should be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
-
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local and national regulations.
Emergency Procedures: Spill Response
Prompt and proper response to a spill is crucial to prevent exposure and contamination.
Immediate Actions:
-
Alert others: Immediately notify colleagues in the vicinity of the spill.
-
Evacuate the area: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Restrict access: Prevent others from entering the spill area.
Spill Cleanup:
-
Don appropriate PPE: This should include, at a minimum, two pairs of chemotherapy gloves, a disposable gown, eye protection (goggles and face shield), and respiratory protection if the compound is a powder or the solvent is volatile.
-
Contain the spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp absorbent pads to avoid aerosolization.
-
Clean the area: Working from the outside in, clean the spill area with an appropriate deactivating solution (if known) or a soap and water solution.
-
Rinse and dry: Thoroughly rinse the area with clean water and wipe dry.
-
Dispose of waste: All materials used for cleanup must be disposed of as hazardous pharmaceutical waste.
-
Report the incident: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
Visual Workflows
To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for PPE donning and doffing, and a decision tree for spill response.
Caption: PPE Donning and Doffing Workflow.
Caption: Spill Response Decision Tree.
References
- 1. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
